Product packaging for 4,4'-Dihydroxybiphenyl-D8(Cat. No.:)

4,4'-Dihydroxybiphenyl-D8

Cat. No.: B1450702
M. Wt: 194.25 g/mol
InChI Key: VCCBEIPGXKNHFW-PGRXLJNUSA-N
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Description

4,4'-Dihydroxybiphenyl-D8 is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 194.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2 B1450702 4,4'-Dihydroxybiphenyl-D8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCBEIPGXKNHFW-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 4,4'-Dihydroxybiphenyl-D8: Chemical Properties and Stability for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties and stability of 4,4'-Dihydroxybiphenyl-D8, a deuterated analog of the estrogenic compound 4,4'-Dihydroxybiphenyl. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their studies.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled compound valuable for a range of research applications, including as an internal standard in mass spectrometry-based analyses. Its physical and chemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₂D₈O₂[1]
Molecular Weight 194.25 g/mol [1]
CAS Number 612480-60-1
Appearance Off-white to light beige or light gray powder[2]
Melting Point ~279-285 °C (for non-deuterated)[3]
Boiling Point ~280.7 °C (estimate for non-deuterated)
Solubility Insoluble in water; soluble in methanol, ethanol, and ether (for non-deuterated)[3]

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. The compound is stable under recommended storage conditions. It is advised to re-analyze the compound for chemical purity after three years of storage.

Recommended Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area at room temperature.[3]

Experimental Protocols

Handling of Deuterated Compounds

Due to their hygroscopic nature, deuterated compounds like this compound require careful handling to prevent isotopic dilution.

  • Atmosphere: Handle the compound under a dry, inert atmosphere such as nitrogen or argon.

  • Glassware: Use thoroughly dried glassware. Oven-drying at 150°C for several hours and cooling under an inert atmosphere is recommended.

  • Solvent Transfer: When preparing solutions, use syringe techniques or a glove box to minimize exposure to atmospheric moisture.

Analytical Methodologies

The following are general protocols for the analysis of 4,4'-Dihydroxybiphenyl, which can be adapted for its deuterated analog.

High-Performance Liquid Chromatography (HPLC) Analysis:

  • Objective: To determine the purity and concentration of this compound.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV or PDA detector.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at approximately 254 nm.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject a known volume of the sample onto the HPLC column and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Objective: To confirm the identity and isotopic enrichment of this compound.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection of the sample.

  • Temperature Program: An initial oven temperature of around 150°C, followed by a ramp to 280-300°C.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent like acetone or ethyl acetate.

    • Derivatization with an agent like BSTFA may be necessary to improve volatility and chromatographic performance.

  • Analysis: The retention time of the peak corresponding to the analyte and its mass spectrum, showing the characteristic molecular ion and fragmentation pattern for the deuterated compound, will confirm its identity.

Biological Activity and Signaling Pathway

4,4'-Dihydroxybiphenyl is known to possess estrogenic activity, meaning it can bind to and activate estrogen receptors (ERs). This interaction can trigger a cascade of downstream signaling events, influencing gene expression and cellular processes.[4][5]

Estrogen Receptor Signaling Pathway

The binding of 4,4'-Dihydroxybiphenyl to the estrogen receptor can initiate both genomic and non-genomic signaling pathways.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 44DBPD8 This compound ER Estrogen Receptor (ER) 44DBPD8->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation Dimerization Dimerization ER->Dimerization ER_complex ER Complex ER_dimer ER Dimer Dimerization->ER_dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Caption: Classical genomic estrogen receptor signaling pathway initiated by this compound.

Experimental Workflow for Assessing Estrogenicity

A typical workflow to investigate the estrogenic effects of this compound would involve cell-based assays.

EstrogenicityWorkflow Cell_Culture Culture ER-positive cells (e.g., MCF-7) Treatment Treat cells with This compound Cell_Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Cell_Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Endpoint_Analysis->Cell_Proliferation Gene_Expression Gene Expression Analysis (e.g., qPCR, Western Blot for ER target genes like pS2) Endpoint_Analysis->Gene_Expression Receptor_Binding Receptor Binding Assay Endpoint_Analysis->Receptor_Binding Data_Analysis Data Analysis and Interpretation Cell_Proliferation->Data_Analysis Gene_Expression->Data_Analysis Receptor_Binding->Data_Analysis

Caption: A generalized experimental workflow for studying the estrogenic effects of a test compound.

References

A Technical Guide to the Synthesis and Isotopic Purity of 4,4'-Dihydroxybiphenyl-D8

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 4,4'-Dihydroxybiphenyl-D8, a deuterated analog of 4,4'-dihydroxybiphenyl. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

Introduction

4,4'-Dihydroxybiphenyl and its derivatives are of significant interest in various fields, including pharmaceuticals and material science. The deuterated analog, this compound, serves as a valuable internal standard in mass spectrometry-based quantitative analysis and as a tool in mechanistic studies of drug metabolism. The synthesis of this labeled compound with high isotopic purity is crucial for its applications. This guide outlines a feasible synthetic route and details the analytical methodologies for verifying its isotopic enrichment.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the preparation of a deuterated Grignard reagent followed by a coupling reaction. A key starting material for this synthesis is a readily available deuterated benzene derivative.

Proposed Synthetic Pathway

A plausible and efficient route for the synthesis of this compound involves the coupling of a deuterated aryl Grignard reagent. The general strategy is to prepare a deuterated Grignard reagent from a protected deuterated bromophenol and then couple it to form the biphenyl structure.

Synthesis_Workflow cluster_0 Step 1: Preparation of Deuterated Precursor cluster_1 Step 2: Grignard Reagent Formation and Coupling cluster_2 Step 3: Deprotection and Purification Bromobenzene_d5 Bromobenzene-d5 Protection Protection of Hydroxyl Group (e.g., as Methoxymethyl ether) Bromobenzene_d5->Protection 1. Hydroxylation 2. Protection Protected_Bromophenol_d4 4-Bromo-1-(methoxymethoxy)benzene-d4 Protection->Protected_Bromophenol_d4 Grignard_Formation Grignard Reagent Formation Protected_Bromophenol_d4->Grignard_Formation Mg, THF Grignard_Reagent [4-(Methoxymethoxy)phenyl-d4]magnesium bromide Grignard_Formation->Grignard_Reagent Coupling Ullmann or Ni/Pd-catalyzed Coupling Grignard_Reagent->Coupling Protected_Biphenyl_d8 4,4'-Bis(methoxymethoxy)biphenyl-d8 Coupling->Protected_Biphenyl_d8 Deprotection Acidic Hydrolysis Protected_Biphenyl_d8->Deprotection HCl Final_Product This compound Deprotection->Final_Product Purification Purification (e.g., Recrystallization, Chromatography) Final_Product->Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Preparation of 4-Bromo-1-(methoxymethoxy)benzene-d4

A detailed protocol for the synthesis of the deuterated precursor is crucial. One approach involves the electrophilic bromination of a deuterated phenol, followed by protection of the hydroxyl group.

  • Materials: Phenol-d6, Bromine, Methoxymethyl chloride (MOM-Cl), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Procedure:

    • To a solution of Phenol-d6 in a suitable solvent, add bromine dropwise at a controlled temperature to achieve mono-bromination at the para position.

    • Purify the resulting 4-Bromophenol-d5.

    • Dissolve the 4-Bromophenol-d5 in DCM and cool to 0 °C.

    • Add DIPEA, followed by the dropwise addition of MOM-Cl.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction mixture with an aqueous solution and extract with an organic solvent.

    • Purify the crude product by column chromatography to obtain 4-Bromo-1-(methoxymethoxy)benzene-d4.

Step 2: Grignard Reagent Formation and Coupling

  • Materials: 4-Bromo-1-(methoxymethoxy)benzene-d4, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), a suitable coupling catalyst (e.g., NiCl2(dppp) or Pd(PPh3)4).

  • Procedure:

    • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

    • Add a solution of 4-Bromo-1-(methoxymethoxy)benzene-d4 in anhydrous THF to initiate the Grignard reaction.

    • Once the Grignard reagent has formed, add the coupling catalyst.

    • Reflux the reaction mixture until the starting material is consumed (monitored by GC-MS).

    • Cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify by column chromatography to yield 4,4'-Bis(methoxymethoxy)biphenyl-d8.

Step 3: Deprotection and Purification

  • Materials: 4,4'-Bis(methoxymethoxy)biphenyl-d8, Hydrochloric acid, Methanol.

  • Procedure:

    • Dissolve the protected biphenyl in methanol.

    • Add concentrated hydrochloric acid and stir the mixture at room temperature.

    • Monitor the deprotection by TLC.

    • Upon completion, neutralize the acid and remove the solvent under reduced pressure.

    • Purify the crude this compound by recrystallization or column chromatography.

Expected Yield and Purity

The following table summarizes the expected, albeit theoretical, quantitative data for the synthesis. Actual yields may vary depending on reaction scale and optimization.

StepProductTheoretical Yield (%)Purity (%)
1. Protection4-Bromo-1-(methoxymethoxy)benzene-d485-95>98
2. Grignard Coupling4,4'-Bis(methoxymethoxy)biphenyl-d860-70>95
3. Deprotection and PurificationThis compound90-98>99

Isotopic Purity Analysis

The determination of isotopic purity is a critical step to ensure the quality of the synthesized this compound. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is recommended for a comprehensive analysis.[1]

Isotopic_Purity_Analysis cluster_0 Mass Spectrometry (MS) Analysis cluster_1 Nuclear Magnetic Resonance (NMR) Analysis MS_Analysis High-Resolution Mass Spectrometry (HRMS) Isotopologue_Distribution Determination of Isotopologue Distribution (D0 to D8) MS_Analysis->Isotopologue_Distribution MS_Purity_Calculation Calculation of Isotopic Enrichment Isotopologue_Distribution->MS_Purity_Calculation Final_Purity Combined Isotopic Purity Assessment MS_Purity_Calculation->Final_Purity Proton_NMR ¹H NMR Spectroscopy Residual_Proton_Signal Quantification of Residual Proton Signals Proton_NMR->Residual_Proton_Signal Deuterium_NMR ²H NMR Spectroscopy Deuterium_Signal_Integration Integration of Deuterium Signals Deuterium_NMR->Deuterium_Signal_Integration NMR_Purity_Calculation Calculation of Site-Specific Deuteration Residual_Proton_Signal->NMR_Purity_Calculation Deuterium_Signal_Integration->NMR_Purity_Calculation NMR_Purity_Calculation->Final_Purity

Caption: Workflow for isotopic purity analysis of this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of a labeled compound.[2]

  • Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements.

  • Experimental Protocol:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion cluster.

    • Analyze the isotopic pattern of the molecular ion. The relative intensities of the M, M+1, M+2, etc. peaks will be different for the deuterated compound compared to its non-deuterated analog.

  • Data Analysis: The isotopic purity is calculated by comparing the experimentally observed isotopic distribution with the theoretically calculated distribution for different levels of deuterium incorporation. The relative abundance of the different isotopologues (D0 to D8) can be determined.

Table 2: Theoretical and Expected Experimental Mass Spectrometry Data

IsotopologueTheoretical m/z (Monoisotopic)Expected Relative Abundance (%)
C12H2D8O2194.1183>98
C12H3D7O2193.1120<2
C12H4D6O2192.1057<1
.........
C12H10O2186.0681<0.1
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the specific positions of deuterium incorporation and can be used to quantify the isotopic purity.[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for both ¹H and ²H detection.

  • Experimental Protocols:

    • ¹H NMR:

      • Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent (e.g., DMSO-d6).

      • Acquire a quantitative ¹H NMR spectrum.

      • Integrate the residual proton signals corresponding to the aromatic protons of the biphenyl core.

      • The isotopic purity can be estimated by comparing the integral of the residual proton signals to the integral of an internal standard or by assuming the total number of protons and deuterons is 8.

    • ²H NMR:

      • Dissolve the sample in a protonated solvent (e.g., DMSO).

      • Acquire a ²H NMR spectrum.

      • The presence of a signal at the chemical shift corresponding to the aromatic deuterons confirms the incorporation of deuterium. The integral of this signal can be used for quantification.

  • Data Analysis: The percentage of deuterium incorporation at each position can be calculated from the ¹H NMR spectrum by the following formula: %D = (1 - (Integral of residual H / Expected integral for 1H)) * 100

Table 3: Expected NMR Data

NucleusExpected Chemical Shift (ppm in DMSO-d6)Expected Signal
¹H~9.5 (OH), ~7.4 (aromatic), ~6.8 (aromatic)Very low intensity residual signals
²H~7.4 (aromatic), ~6.8 (aromatic)Signals corresponding to deuterated positions
¹³CVariesSignals for all 12 carbon atoms

Conclusion

The synthesis of this compound with high isotopic purity is achievable through a well-designed synthetic route, such as the Grignard coupling of a protected deuterated bromophenol. Rigorous analytical characterization using both high-resolution mass spectrometry and NMR spectroscopy is essential to confirm the isotopic enrichment and structural integrity of the final product. This technical guide provides a framework for the successful preparation and characterization of this important stable isotope-labeled compound for use in advanced research applications.

References

Technical Guide: Physical and Spectral Data of 4,4'-Dihydroxybiphenyl-D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral properties of 4,4'-Dihydroxybiphenyl-D8, a deuterated analog of 4,4'-dihydroxybiphenyl. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Physical and Chemical Properties

This compound is the deuterated form of 4,4'-dihydroxybiphenyl, where the hydrogen atoms on the phenyl rings have been replaced with deuterium. This isotopic labeling is particularly useful in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

The key physical and chemical properties of this compound are summarized in the table below. Data for the non-deuterated analog is also provided for comparison, as many physical properties are expected to be similar.

PropertyThis compound4,4'-Dihydroxybiphenyl (for comparison)
Molecular Formula C₁₂H₂D₈O₂C₁₂H₁₀O₂
Molecular Weight 194.26 g/mol [1]186.21 g/mol [2]
CAS Number 612480-60-1[1]92-88-6[2]
Appearance -White to light yellow powder or crystals[2]
Melting Point -279-285 °C[2]
Solubility -Insoluble in water; soluble in methanol, ethanol, and ether.[2]
Isotopic Enrichment ≥98 atom % D[1]Not Applicable

Spectral Data

Mass Spectrometry

The mass spectrum of 4,4'-dihydroxybiphenyl is characterized by a molecular ion peak corresponding to its molecular weight. For this compound, the molecular ion peak would be shifted due to the presence of eight deuterium atoms.

Spectrometry TypeThis compound (Predicted)4,4'-Dihydroxybiphenyl (Experimental)
Mass Spectrum (EI) Molecular Ion (M⁺): m/z 194Molecular Ion (M⁺): m/z 186[3][4]
Infrared (IR) Spectroscopy

The IR spectrum of 4,4'-dihydroxybiphenyl shows characteristic peaks for the hydroxyl and aromatic functional groups. In the deuterated analog, C-D stretching vibrations would appear at lower frequencies compared to C-H stretches.

Functional GroupThis compound (Predicted)4,4'-Dihydroxybiphenyl (Characteristic Peaks)
O-H Stretch ~3200-3600 cm⁻¹ (broad)~3200-3600 cm⁻¹ (broad)[5]
C-D Aromatic Stretch ~2200-2300 cm⁻¹Not Applicable
C-H Aromatic Stretch Not Applicable~3000-3100 cm⁻¹
C=C Aromatic Stretch ~1400-1600 cm⁻¹~1400-1600 cm⁻¹[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the deuterium substitution on the aromatic rings, the ¹H NMR spectrum of this compound would be significantly simplified compared to the non-deuterated compound, primarily showing a signal for the hydroxyl protons. The ¹³C NMR would show signals for the carbon atoms of the biphenyl backbone.

NucleusThis compound (Predicted)4,4'-Dihydroxybiphenyl (Reference)
¹H NMR Signal for -OH protonsSignals for aromatic and hydroxyl protons[3]
¹³C NMR Signals for aromatic carbonsSignals for aromatic carbons[3]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general approach would involve adapting established methods for the synthesis of 4,4'-dihydroxybiphenyl, using a deuterated precursor. One common synthetic route is the diazotization of an appropriate aromatic amine followed by hydrolysis.[6]

General Synthetic Approach (Hypothetical)

A potential synthetic workflow for this compound could be adapted from known syntheses of the non-deuterated compound.

G Hypothetical Synthesis Workflow start Deuterated Benzene step1 Nitration start->step1 step2 Reduction step1->step2 e.g., Sn/HCl step3 Diazotization step2->step3 NaNO2, H2SO4 step4 Coupling Reaction step3->step4 e.g., Copper catalyst step5 Hydrolysis step4->step5 end This compound step5->end

Caption: Hypothetical synthesis workflow for this compound.

Disclaimer: This is a generalized and hypothetical workflow. The actual synthesis would require careful optimization of reaction conditions and purification procedures.

Applications in Research

Deuterated compounds like this compound are valuable tools in various research applications:

  • Metabolic Studies: To trace the metabolic fate of 4,4'-dihydroxybiphenyl in biological systems.

  • Pharmacokinetic Analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound.

  • Internal Standards: As an internal standard in quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of the measurement of the non-deuterated analyte.

The use of a deuterated internal standard is a widely accepted method to correct for matrix effects and variations during sample preparation and analysis.

G Use as an Internal Standard sample Biological Sample (containing Analyte) is Add known amount of This compound (Internal Standard) sample->is extraction Sample Preparation (e.g., Extraction, Derivatization) is->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification (Analyte Signal / Internal Standard Signal) analysis->quantification result Accurate Concentration of Analyte quantification->result

Caption: Workflow for using this compound as an internal standard.

References

Navigating the Landscape of a Key Certified Reference Material: A Technical Guide to 4,4'-Dihydroxybiphenyl-D8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the use of certified reference materials (CRMs) is fundamental to ensuring the accuracy and reliability of analytical measurements. This in-depth technical guide focuses on the commercial availability, key characteristics, and analytical applications of 4,4'-Dihydroxybiphenyl-D8, a deuterated analog of the estrogenic compound 4,4'-Dihydroxybiphenyl.

Commercial Availability and Key Suppliers

This compound is commercially available from several reputable suppliers of stable isotope-labeled compounds. Notably, CDN Isotopes is a key provider of this certified reference material. While a comprehensive Certificate of Analysis (CoA) with detailed certification data is typically provided upon purchase, publicly available information highlights some key specifications.

Table 1: Commercial Availability and General Specifications of this compound

ParameterSpecificationSource
Product Name This compound (rings-d8)CDN Isotopes
CAS Number 612480-60-1CDN Isotopes[1], PubChem[2]
Molecular Formula C₁₂H₂D₈O₂-
Molecular Weight 194.26 g/mol CDN Isotopes[1]
Isotopic Enrichment 98 atom % DCDN Isotopes[1]
Synonyms 4,4'-Biphenol-d8, 4,4'-Biphenyldiol-d8CDN Isotopes[1]

It is important to note that for use as a certified reference material in quantitative analysis, a complete Certificate of Analysis from the supplier is essential. This document would provide critical data such as the certified concentration, uncertainty values, chemical purity, and a detailed description of the analytical methods used for certification.

The Role of this compound in Analytical Methodologies

Deuterated internal standards are indispensable in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The structural similarity and mass shift of this compound relative to its non-labeled counterpart make it an ideal internal standard for the accurate quantification of 4,4'-Dihydroxybiphenyl in complex biological matrices.

The primary function of an internal standard is to correct for variations in sample preparation, injection volume, and matrix effects that can occur during LC-MS analysis.[3] By adding a known amount of this compound to samples and calibration standards, any analytical variability will affect both the analyte and the internal standard similarly, allowing for a more accurate and precise determination of the analyte's concentration.

A Generalized Experimental Workflow for LC-MS/MS Analysis

Below is a logical workflow illustrating the use of this compound as an internal standard in a typical quantitative LC-MS/MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) add_is Spike with this compound (Internal Standard) sample->add_is extraction Analyte Extraction (e.g., SPE, LLE) add_is->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc_separation Chromatographic Separation (LC) reconstitution->lc_separation ms_detection Mass Spectrometric Detection (MS/MS) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Generalized workflow for quantitative analysis using a deuterated internal standard.

Relevance in Biological Systems: The Estrogen Receptor Signaling Pathway

4,4'-Dihydroxybiphenyl is known to interact with estrogen receptors, thereby influencing the estrogen signaling pathway.[5][6][7] This pathway plays a crucial role in various physiological processes, and its dysregulation is implicated in diseases such as breast cancer. Understanding the mechanisms of action of estrogenic compounds is a key area of research in drug development and toxicology.

The estrogen receptor (ER) can be activated through genomic and non-genomic pathways.[5][7] In the classical genomic pathway, estrogen or an estrogen-like compound binds to the ER, leading to its dimerization and translocation to the nucleus.[5][7] The ER dimer then binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.[7][8] Non-genomic pathways involve the activation of membrane-associated ERs, leading to rapid signaling events through kinase cascades such as the MAPK and PI3K/AKT pathways.[6][9]

estrogen_signaling cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 4,4'-Dihydroxybiphenyl ER_cyt Estrogen Receptor (ER) E2->ER_cyt Binds mER Membrane ER E2->mER Activates ER_dimer ER Dimer ER_cyt->ER_dimer Dimerization & Translocation MAPK_pathway MAPK Pathway mER->MAPK_pathway Activates PI3K_pathway PI3K/AKT Pathway mER->PI3K_pathway Activates Gene_Transcription Gene Transcription MAPK_pathway->Gene_Transcription Influences PI3K_pathway->Gene_Transcription Influences ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds ERE->Gene_Transcription Modulates

Caption: Simplified overview of the estrogen receptor signaling pathway.

Conclusion and Future Directions

The commercial availability of this compound as a certified reference material provides a critical tool for researchers in various scientific disciplines. Its use as an internal standard is paramount for achieving accurate and reliable quantitative data in complex analytical methods. While this guide provides an overview of its availability and application, researchers are strongly encouraged to obtain and consult the detailed Certificate of Analysis from their supplier for specific quantitative data and experimental protocols related to the certification of the material. Further research utilizing this CRM will undoubtedly contribute to a deeper understanding of the biological effects and environmental fate of 4,4'-Dihydroxybiphenyl.

References

4,4'-Dihydroxybiphenyl-D8 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4,4'-Dihydroxybiphenyl-D8, a deuterated analog of 4,4'-Dihydroxybiphenyl. It is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of related compounds, such as bisphenols, in various matrices. This document outlines its key properties, a detailed experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS/MS), and a relevant biological pathway.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, alongside its non-deuterated counterpart for comparison.

PropertyThis compound4,4'-Dihydroxybiphenyl
CAS Number 612480-60-1[1]92-88-6[2][3][4][5]
Molecular Formula C₁₂H₂D₈O₂[1]C₁₂H₁₀O₂[2][4]
Molecular Weight 194.26 g/mol [1][6]186.21 g/mol [2][4][5]
Synonyms 4,4'-Biphenol-d8, Biphenol-d84,4'-Biphenol, 4,4'-Biphenyldiol

Experimental Protocols

Quantification of Bisphenol A (BPA) in Liquid Samples using this compound as an Internal Standard by LC-MS/MS

This protocol describes a general method for the determination of Bisphenol A (BPA) in liquid matrices (e.g., beverages, water) using isotope dilution mass spectrometry with this compound as an internal standard. The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

1. Preparation of Standard Solutions

  • BPA Stock Solution (1000 µg/mL): Accurately weigh 10 mg of BPA standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the BPA stock solution with a suitable solvent (e.g., methanol/water, 50/50 v/v) to achieve concentrations ranging from 0.1 to 100 ng/mL.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.

  • IS Spiking Solution (100 ng/mL): Dilute the IS stock solution with methanol/water (50/50 v/v) to a final concentration of 100 ng/mL.

2. Sample Preparation

  • To 1 mL of the liquid sample, add a known amount (e.g., 50 µL) of the IS spiking solution (100 ng/mL).

  • Vortex the sample for 30 seconds.

  • Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., methanol/water, 50/50 v/v) for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 5 mM ammonium acetate in water.

    • Mobile Phase B: Methanol.

    • Gradient Elution: A suitable gradient to separate BPA from matrix interferences (e.g., starting with 95% A, ramping to 95% B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Ionization Mode: ESI Negative.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • BPA: Monitor at least two transitions (e.g., m/z 227 -> 212 for quantification and m/z 227 -> 133 for confirmation).

      • This compound (IS): Monitor the appropriate transition (e.g., m/z 193 -> 141, note: exact transitions should be optimized empirically).

    • Optimize other MS parameters such as cone voltage and collision energy for maximum signal intensity.

4. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the BPA quantification transition to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of BPA in the samples by interpolating the peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow prep_standards Preparation of Standards (BPA and IS) data_analysis Data Analysis (Calibration Curve and Quantification) prep_standards->data_analysis sample_collection Sample Collection (1 mL liquid sample) add_is Addition of Internal Standard (this compound) sample_collection->add_is extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->extraction evaporation Evaporation to Dryness (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (in Mobile Phase) evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis (HPLC/UHPLC-QqQ) reconstitution->lc_ms_analysis lc_ms_analysis->data_analysis

Caption: Experimental workflow for BPA quantification.

Caption: Metabolic pathway of 4,4'-Dihydroxybiphenyl.

References

The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and development, the precise and accurate quantification of molecules is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as a powerful tool for this purpose. However, the inherent variability of sample matrices and instrument response can pose significant challenges to data reliability. This technical guide delves into the core principles and practical applications of deuterated internal standards, a cornerstone of robust and accurate quantitative mass spectrometry.

The Fundamental Principle: Taming Analytical Variability

The core challenge in quantitative LC-MS is that the instrument's signal for a target analyte can be influenced by numerous factors beyond its actual concentration. These include variations in sample extraction efficiency, injection volume, ionization efficiency in the mass spectrometer's source, and instrument drift over time.[1][2] This is where an internal standard (IS) becomes essential.

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but is distinguishable by the mass spectrometer.[1][3] By adding a known and constant amount of the internal standard to every sample, calibrator, and quality control sample at the beginning of the workflow, it experiences the same analytical variations as the target analyte.[1] Consequently, by measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to significantly improved accuracy and precision.[1]

Why Deuterated Standards Reign Supreme

Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated standards, are considered the gold standard for quantitative mass spectrometry.[3][4][5] Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D). This subtle change in mass makes them easily distinguishable from the native analyte by the mass spectrometer, while their chemical properties remain nearly identical.[3]

The key advantages of using deuterated internal standards include:

  • Similar Physicochemical Properties: Deuterated standards exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to their non-labeled counterparts.[1] This ensures that they accurately track the analyte's behavior throughout the entire analytical process.

  • Co-elution with the Analyte: Ideally, the deuterated internal standard co-elutes with the analyte from the LC column. This is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix.[6]

  • Improved Precision and Accuracy: The use of deuterated internal standards can dramatically improve the precision of an assay, often reducing relative standard deviations (%RSD) from as high as 20% to around 2%.[1]

However, it is important to be aware of potential limitations. In some cases, the "isotope effect" can lead to slight differences in chromatographic retention times between the deuterated standard and the analyte, which can impact the ability to fully compensate for matrix effects.[7] Additionally, the stability of the deuterium label is crucial, as back-exchange with hydrogen from the solvent can compromise the accuracy of the results.[3]

Quantitative Impact: A Data-Driven Perspective

The theoretical advantages of deuterated internal standards are borne out by empirical data. The following tables summarize the quantitative improvements observed in various bioanalytical assays.

AnalyteInternal Standard TypeMatrixImprovement in Precision (%RSD)Improvement in Accuracy (%Bias)Reference
SirolimusDeuterated (SIR-d3) vs. Structural Analog (DMR)Whole Blood2.7%-5.7% (SIR-d3) vs. 7.6%-9.7% (DMR)Results with DMR were consistently higher[4][5]
Kahalalide FDeuterated vs. AnalogousPlasmaStandard deviation of 7.6% (deuterated) vs. 8.6% (analogous)Mean bias of 100.3% (deuterated) vs. 96.8% (analogous)[8]
AnalyteInternal StandardMatrixMatrix Effect ReductionReference
Various PesticidesDeuterated AnaloguesCannabisAccuracy values differed by >60% without IS, fell within 25% with IS[9]

Experimental Protocols: A Practical Guide

The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. Below are detailed methodologies for common sample preparation techniques.

Protein Precipitation (PPT) for Plasma Samples

This method is a rapid and straightforward approach for removing the bulk of proteins from plasma samples.

Materials:

  • Plasma sample

  • Deuterated internal standard spiking solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 50 µL of the deuterated internal standard spiking solution to the plasma sample.

  • Add 300 µL of ice-cold acetonitrile to the sample to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Cleaner Samples

SPE provides a more thorough cleanup than PPT, resulting in cleaner extracts and reduced matrix effects.

Materials:

  • Plasma sample

  • Deuterated internal standard spiking solution

  • SPE cartridge (e.g., C18)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Acetonitrile)

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Procedure:

  • Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.

  • Equilibration: Pass 1 mL of equilibration solvent through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Add the deuterated internal standard to the plasma sample. Load the spiked plasma sample onto the conditioned and equilibrated SPE cartridge.

  • Washing: Pass 1 mL of wash solvent through the cartridge to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of elution solvent into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of reconstitution solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.

Bioanalytical Method Validation Workflow

The use of deuterated internal standards is a critical component of a validated bioanalytical method. The following workflow, based on FDA and EMA guidelines, outlines the key steps in validating a method that employs a deuterated internal standard.[10][11][12]

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity Initial Assessment MatrixEffect Matrix Effect Assessment Selectivity->MatrixEffect LLOQ Determine LLOQ MatrixEffect->LLOQ Calibration Calibration Curve (Linearity, Range) LLOQ->Calibration Proceed to Validation Accuracy Accuracy & Precision (Within & Between Runs) Calibration->Accuracy Recovery Extraction Recovery Accuracy->Recovery Stability Analyte Stability (Freeze-Thaw, Bench-Top, etc.) Recovery->Stability SampleAnalysis Routine Sample Analysis Stability->SampleAnalysis Validated Method ISR Incurred Sample Reanalysis SampleAnalysis->ISR Quality Control

Caption: Bioanalytical method validation workflow.

Data Processing and Quantification

Software platforms such as Agilent MassHunter and Waters MassLynx are commonly used for processing LC-MS/MS data. The general workflow for quantification using a deuterated internal standard is as follows:

Data_Processing_Workflow AcquireData Acquire Raw Data (Analyte & IS Signals) PeakIntegration Peak Integration (Area of Analyte & IS) AcquireData->PeakIntegration ResponseRatio Calculate Response Ratio (Analyte Area / IS Area) PeakIntegration->ResponseRatio CalibrationCurve Generate Calibration Curve (Response Ratio vs. Concentration) ResponseRatio->CalibrationCurve Quantify Quantify Unknowns (Interpolate from Curve) CalibrationCurve->Quantify Troubleshooting_Deuterated_IS cluster_nodes Start Problem Observed PoorPeakShape Poor Peak Shape Start->PoorPeakShape RetentionShift Retention Time Shift Start->RetentionShift VariableResponse Variable IS Response Start->VariableResponse CheckColumn Check Column Condition PoorPeakShape->CheckColumn Tailing/Fronting CheckMobilePhase Check Mobile Phase pH/Composition RetentionShift->CheckMobilePhase Drift CheckPurity Verify IS Purity & Stability VariableResponse->CheckPurity Inconsistent Area OptimizeGradient Optimize LC Gradient CheckColumn->OptimizeGradient CheckMobilePhase->OptimizeGradient InvestigateMatrix Investigate Matrix Effects CheckPurity->InvestigateMatrix

References

Isotopic Labeling of 4,4'-Dihydroxybiphenyl: A Technical Guide for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic Labeling Strategies for 4,4'-Dihydroxybiphenyl

The choice of isotope for labeling 4,4'-dihydroxybiphenyl depends on the specific application of the tracer study. Stable isotopes like deuterium and carbon-13 are ideal for studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, while the radioisotope tritium is well-suited for highly sensitive applications such as in vitro binding assays and autoradiography.

Deuterium (²H) Labeling

Deuterium labeling is a cost-effective method for introducing a stable isotope into 4,4'-dihydroxybiphenyl. The increased mass can be readily detected by mass spectrometry, making it useful for metabolic profiling and as an internal standard in quantitative assays.

Experimental Protocol: Deuterium Exchange Labeling of 4,4'-Dihydroxybiphenyl

This protocol is adapted from general methods for deuterium exchange on phenolic compounds.

  • Materials: 4,4'-Dihydroxybiphenyl, Deuterium oxide (D₂O, 99.9 atom % D), Palladium on carbon (Pd/C, 10%), Deuterated acetic acid (CD₃COOD), Ethyl acetate, Anhydrous magnesium sulfate, Round-bottom flask, Reflux condenser, Magnetic stirrer, Filtration apparatus, Rotary evaporator.

  • Procedure:

    • In a round-bottom flask, dissolve 1 gram of 4,4'-dihydroxybiphenyl in 20 mL of D₂O.

    • Add a catalytic amount of 10% Pd/C (approximately 50 mg).

    • To facilitate the exchange, add 1 mL of deuterated acetic acid.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

    • After cooling to room temperature, filter the mixture to remove the Pd/C catalyst.

    • Extract the aqueous solution with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield deuterated 4,4'-dihydroxybiphenyl.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Confirm the degree and position of deuterium incorporation using ¹H NMR, ¹³C NMR, and mass spectrometry.

Carbon-13 (¹³C) Labeling

Carbon-13 is a stable isotope that can be incorporated into the backbone of 4,4'-dihydroxybiphenyl. This is particularly useful for metabolic studies to trace the fate of the carbon skeleton and for mechanistic studies using NMR spectroscopy.

Experimental Protocol: Synthesis of [¹³C₆]-4,4'-Dihydroxybiphenyl

This proposed synthesis starts from commercially available [¹³C₆]-phenol.

  • Materials: [¹³C₆]-Phenol, N-Bromosuccinimide (NBS), Acetonitrile, Iron(III) chloride (FeCl₃), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Diethyl ether, Anhydrous sodium sulfate, Round-bottom flask, Magnetic stirrer, Dropping funnel, Ice bath, Filtration apparatus, Rotary evaporator.

  • Procedure:

    • Bromination of [¹³C₆]-Phenol: In a round-bottom flask, dissolve [¹³C₆]-phenol in acetonitrile. Cool the solution in an ice bath and add N-bromosuccinimide portion-wise with stirring to produce 4-bromo-[¹³C₆]-phenol. Monitor the reaction by thin-layer chromatography (TLC).

    • Ullmann Coupling: In a separate flask, prepare a solution of 4-bromo-[¹³C₆]-phenol in a suitable solvent like dimethylformamide (DMF). Add a copper catalyst (e.g., copper(I) iodide) and heat the reaction to induce Ullmann coupling, forming the biphenyl structure. This will result in [¹³C₁₂]-4,4'-dihydroxybiphenyl.

    • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. Acidify with HCl and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

    • Characterize the final product and confirm ¹³C incorporation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Tritium (³H) Labeling

Tritium labeling provides a highly sensitive method for tracing 4,4'-dihydroxybiphenyl in biological systems. Due to its radioactive nature, all manipulations must be carried out in a certified radiochemistry laboratory with appropriate safety precautions.

Experimental Protocol: Tritium Labeling of 4,4'-Dihydroxybiphenyl via Catalytic Reduction

This protocol is based on the general method of dehalogenation with tritium gas. A brominated precursor of 4,4'-dihydroxybiphenyl is required.

  • Materials: 3,3'-Dibromo-4,4'-dihydroxybiphenyl (or other suitable brominated precursor), Palladium on carbon (10%), Ethyl acetate, Tritium gas (³H₂), Triethylamine, Filtration apparatus, High-performance liquid chromatography (HPLC) system with a radioactivity detector.

  • Procedure:

    • In a specialized reaction vessel suitable for handling tritium gas, dissolve the brominated 4,4'-dihydroxybiphenyl precursor in ethyl acetate.

    • Add a catalytic amount of 10% Pd/C and a small amount of triethylamine to act as a halogen scavenger.

    • Connect the vessel to a tritium gas manifold and, after evacuating the vessel, introduce tritium gas to the desired pressure.

    • Stir the reaction mixture at room temperature for several hours, monitoring the uptake of tritium gas.

    • After the reaction is complete, carefully remove the excess tritium gas according to established safety procedures.

    • Filter the reaction mixture through a syringe filter to remove the catalyst.

    • Purify the tritiated 4,4'-dihydroxybiphenyl using reverse-phase HPLC.

    • Determine the specific activity of the final product using liquid scintillation counting and confirm its radiochemical purity by HPLC with radioactivity detection.

Data Presentation: Isotopic Labeling Summary

The following table summarizes the key characteristics of the different isotopic labeling strategies for 4,4'-dihydroxybiphenyl.

IsotopeLabeling MethodTypical Position of LabelDetection MethodKey Applications
Deuterium (²H) Catalytic H/D ExchangeAromatic protonsMass Spectrometry, NMRMetabolic stability studies, Internal standard for quantification
Carbon-13 (¹³C) Synthesis from labeled precursorCarbon skeletonMass Spectrometry, NMRMetabolic pathway analysis, Mechanistic studies
Tritium (³H) Catalytic dehalogenationAromatic protonsLiquid Scintillation Counting, AutoradiographyReceptor binding assays, In vivo imaging, ADME studies

Proposed Tracer Studies with Isotopically Labeled 4,4'-Dihydroxybiphenyl

While specific tracer studies using isotopically labeled 4,4'-dihydroxybiphenyl have not been extensively reported, the availability of these labeled compounds would enable a wide range of critical investigations in drug development and biomedical research.

In Vitro Metabolism Studies
  • Objective: To identify the metabolic pathways of 4,4'-dihydroxybiphenyl.

  • Methodology:

    • Incubate [¹³C₁₂]-4,4'-dihydroxybiphenyl with human liver microsomes or hepatocytes.

    • At various time points, quench the reaction and extract the metabolites.

    • Analyze the extracts using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

    • The ¹³C label allows for the unambiguous identification of drug-related metabolites from the complex biological matrix.

In Vivo Pharmacokinetic and Biodistribution Studies
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 4,4'-dihydroxybiphenyl.

  • Methodology:

    • Administer [³H]-4,4'-dihydroxybiphenyl to laboratory animals (e.g., rats or mice) via the intended clinical route.

    • Collect blood, urine, and feces at various time points.

    • Measure the total radioactivity in each sample using liquid scintillation counting to determine the pharmacokinetic parameters.

    • At the end of the study, perform whole-body autoradiography to visualize the distribution of the compound in different tissues.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of 4,4'-Dihydroxybiphenyl in Melanogenesis Inhibition

4,4'-Dihydroxybiphenyl has been shown to inhibit tyrosinase, the key enzyme in melanin synthesis.[1] Its mechanism of action involves the downregulation of the cAMP-PKA signaling pathway, which in turn reduces the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[2]

Melanogenesis_Inhibition Tyrosinase Tyrosinase Melanin Synthesis Melanin Synthesis Tyrosinase->Melanin Synthesis Catalyzes cAMP cAMP PKA PKA cAMP->PKA Activates MITF MITF PKA->MITF Activates MITF->Tyrosinase Upregulates Expression 4,4'-Dihydroxybiphenyl 4,4'-Dihydroxybiphenyl 4,4'-Dihydroxybiphenyl->cAMP Downregulates

Caption: Inhibition of melanogenesis by 4,4'-Dihydroxybiphenyl.

Experimental Workflow for a Tracer Study

The following diagram illustrates a typical workflow for an in vivo tracer study using isotopically labeled 4,4'-dihydroxybiphenyl.

Tracer_Study_Workflow cluster_synthesis Synthesis & Purification cluster_invivo In Vivo Study cluster_analysis Analysis Isotopic_Labeling Isotopic Labeling (²H, ¹³C, or ³H) Purification Purification (HPLC, Recrystallization) Characterization Characterization (NMR, MS, LSC) Purification->Characterization Administration Administration to Animal Model Characterization->Administration Sample_Collection Sample Collection (Blood, Urine, Tissues) Administration->Sample_Collection Sample_Processing Sample Processing (Extraction, Homogenization) Sample_Collection->Sample_Processing Detection Detection (MS, LSC, Autoradiography) Sample_Processing->Detection Data_Analysis Data Analysis (PK modeling, Metabolite ID) Detection->Data_Analysis

Caption: Workflow for an in vivo tracer study.

Quantitative Data Summary

The following table presents quantitative data related to the biological activity of 4,4'-dihydroxybiphenyl.

ParameterValueMethodReference
Tyrosinase Inhibition (IC₅₀) 1.91 µMEnzyme kinetics assay[1]
Competitive Inhibitor Constant (Ki) 4.0 x 10⁻⁴ M (at 2.5 µM)Kinetic analysis[1]
Competitive Inhibitor Constant (Ki) 2.1 x 10⁻⁵ M (at 5 µM)Kinetic analysis[1]

Conclusion

Isotopic labeling of 4,4'-dihydroxybiphenyl is a critical step in advancing our understanding of its therapeutic potential. This guide provides a comprehensive framework for the synthesis of deuterated, carbon-13, and tritiated analogues, along with proposed applications in tracer studies. While specific experimental procedures for the isotopic labeling of this particular molecule are yet to be widely published, the methodologies presented here, adapted from established chemical literature, offer a solid foundation for researchers to produce these valuable molecular probes. The use of such tracers will be instrumental in delineating the metabolic fate, mechanism of action, and overall potential of 4,4'-dihydroxybiphenyl as a therapeutic agent.

References

An In-depth Technical Guide to the Solubility of 4,4'-Dihydroxybiphenyl-D8 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Dihydroxybiphenyl-D8, a deuterated analog of 4,4'-Dihydroxybiphenyl. Understanding the solubility of this compound is crucial for its application in various research and development fields, including its use as an internal standard in mass spectrometry-based studies. This document outlines the available solubility data, detailed experimental protocols for solubility determination, and a visual workflow to guide laboratory procedures.

Solubility Profile of this compound

The available data for 4,4'-Dihydroxybiphenyl indicates a high solubility in polar organic solvents and very low solubility in water.[1][2] One source provides a quantitative measure of its solubility in Dimethyl Sulfoxide (DMSO).[3]

Table 1: Solubility Data for 4,4'-Dihydroxybiphenyl

SolventQuantitative SolubilityQualitative Solubility
Dimethyl Sulfoxide (DMSO)100 mg/mL[3]-
Methanol-Soluble[4][5]
Ethanol-Soluble[6][7][8]
Ether-Soluble[6][7][8]
Acetone-Soluble[6]
Tetrahydrofuran (THF)-Soluble[4][5]
Benzene-Soluble[8]
Water-Insoluble / Sparingly Soluble[1][2][4][5][6][7]
Alkali Hydroxide Solutions-Soluble

Note: The data presented is for the non-deuterated 4,4'-Dihydroxybiphenyl and should be considered an approximation for this compound.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in specific organic solvents, the following experimental protocols can be employed. These methods are standard procedures for determining the solubility of organic compounds.[9]

This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Deionized water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.[9]

  • Add 0.75 mL of the chosen solvent in small portions.[9]

  • After each addition, shake the test tube vigorously or use a vortex mixer for 30-60 seconds.[9]

  • Observe the mixture. A compound is considered soluble if it dissolves completely, forming a clear, homogenous solution with no visible particles.

  • If the compound does not dissolve in water, repeat the test with 5% NaOH and 5% HCl to assess its acidic or basic character.[9]

  • Record the observations for each solvent.

This method provides a precise measurement of a compound's solubility in a specific solvent at a given temperature.[10][11]

Materials:

  • This compound

  • Chosen organic solvent

  • Conical flask or sealed vial

  • Thermostatic shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

  • Pre-weighed evaporation dish or watch glass[11]

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a conical flask. This ensures that undissolved solid remains.[10]

    • Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the mixture to stand undisturbed at the constant temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a filter to prevent the transfer of any solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered aliquot into a pre-weighed, dry evaporating dish.[11]

    • Record the combined mass of the dish and the solution.

    • Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Continue drying until a constant weight is achieved.[11]

  • Calculation of Solubility:

    • Weigh the evaporating dish containing the dried solute.

    • The mass of the dissolved solute is the final weight of the dish and solute minus the initial weight of the empty dish.

    • The mass of the solvent is the weight of the dish and solution minus the final weight of the dish and solute.

    • Calculate the solubility, typically expressed in mg/mL or g/100 mL.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the qualitative assessment of a compound's solubility, which is a fundamental step in characterizing a substance like this compound.

Solubility_Workflow Qualitative Solubility Determination Workflow start Start with Compound (e.g., 25 mg) add_water Add Water (0.75 mL) Agitate start->add_water water_soluble Soluble add_water->water_soluble  Homogenous Solution water_insoluble Insoluble add_water->water_insoluble  Solid Remains test_ether Test in Ether water_soluble->test_ether test_hcl Test in 5% HCl water_insoluble->test_hcl hcl_soluble Soluble (Organic Base) test_hcl->hcl_soluble  Dissolves hcl_insoluble Insoluble test_hcl->hcl_insoluble  No Change test_naoh Test in 5% NaOH hcl_insoluble->test_naoh naoh_soluble Soluble (Organic Acid) test_naoh->naoh_soluble  Dissolves naoh_insoluble Insoluble (Neutral Compound) test_naoh->naoh_insoluble  No Change

References

In-Depth Technical Guide: Safety and Handling of 4,4'-Dihydroxybiphenyl-D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4,4'-Dihydroxybiphenyl-D8, a deuterated analog of 4,4'-Dihydroxybiphenyl. The information presented is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Introduction

This compound (Biphenol-d8) is the deuterated form of 4,4'-Dihydroxybiphenyl, an organic compound that finds application in the synthesis of liquid crystalline polymers and as an intermediate in the production of high-performance engineering plastics.[1] Due to its structural similarity to other bisphenols, it is also a subject of interest in studies related to endocrine disruption. The deuterated form is commonly used as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of bisphenols and other environmental contaminants in various matrices.

Physical and Chemical Properties

The physical and chemical properties of 4,4'-Dihydroxybiphenyl and its deuterated analog are summarized in the table below. It is important to note that while some data for the D8 variant is available, many reported physical properties are for the non-deuterated form and should be considered as close approximations.

Property4,4'-DihydroxybiphenylThis compound
Molecular Formula C₁₂H₁₀O₂C₁₂D₈H₂O₂
Molecular Weight 186.21 g/mol 194.25 g/mol
CAS Number 92-88-6612480-60-1[2]
Appearance White to off-white crystalline solid or powder[1][3]No data available
Melting Point 280-282 °C[4]No data available
Solubility Insoluble in water; soluble in methanol, ethanol, and ether.No data available
logP (octanol-water) 2.7 (Estimated)3.6 (Computed)[2]

Safety and Handling Precautions

The following safety and handling precautions are based on data available for 4,4'-Dihydroxybiphenyl. The deuterated form is expected to have a similar toxicological profile.

Hazard Identification

4,4'-Dihydroxybiphenyl is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[5][6]

  • Serious Eye Irritation: Causes serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[5][6]

  • Skin Sensitization: May cause an allergic skin reaction.[7]

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[7]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

PPE TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7]
Skin Protection Wear protective gloves and clothing to prevent skin exposure.[7]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]
First Aid Measures

In case of exposure, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[7]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]
Storage and Disposal
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]

Experimental Protocols

This compound is frequently used as an internal standard in isotope dilution mass spectrometry (ID-MS) for the accurate quantification of bisphenols in complex matrices. Below is a generalized experimental protocol for such an application.

General Workflow for Analysis of Bisphenols using this compound as an Internal Standard

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample Collection (e.g., food, water, urine) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Extraction of Analytes (e.g., LLE, SPE) Spike->Extraction Cleanup Sample Cleanup (e.g., SPE, filtration) Extraction->Cleanup Derivatization Derivatization (optional, e.g., for GC-MS) Cleanup->Derivatization Injection Injection into LC-MS/MS or GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM/SIM) Separation->Detection Quantification Quantification using Isotope Dilution Method Detection->Quantification Results Reporting of Results Quantification->Results

Workflow for Isotope Dilution Mass Spectrometry.
Detailed Methodologies

  • Sample Preparation:

    • Homogenization: Solid samples (e.g., food) are typically homogenized to ensure uniformity.

    • Spiking: A known amount of this compound solution is added to the sample at the beginning of the extraction process.

    • Extraction: Analytes are extracted from the sample matrix using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of solvent and extraction conditions depends on the sample matrix and the target analytes.

    • Cleanup: The extract is purified to remove interfering substances. This is often achieved using SPE cartridges with different sorbents.

  • Derivatization (Optional):

    • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl groups of the bisphenols may need to be derivatized (e.g., silylation) to increase their volatility and thermal stability.

  • Instrumental Analysis:

    • The prepared sample is injected into a Liquid Chromatograph (LC) or Gas Chromatograph (GC) coupled to a tandem mass spectrometer (MS/MS).

    • The analytes are separated based on their physicochemical properties by the chromatographic column.

    • The mass spectrometer is operated in a specific mode, such as Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM), to selectively detect and quantify the target analytes and the deuterated internal standard.

  • Quantification:

    • The concentration of the native analyte in the sample is calculated by comparing the peak area ratio of the native analyte to its corresponding deuterated internal standard (this compound) against a calibration curve. This method corrects for losses during sample preparation and for matrix effects during analysis, leading to highly accurate and precise results.

Biological Activity and Signaling Pathways

4,4'-Dihydroxybiphenyl has been shown to exhibit estrogenic activity, meaning it can mimic the effects of the natural hormone estrogen. This activity is mediated through its interaction with estrogen receptors (ERα and ERβ).

Estrogen Receptor Signaling Pathway

The diagram below illustrates a simplified model of the estrogen signaling pathway and the potential point of interaction for 4,4'-Dihydroxybiphenyl.

Estrogen Receptor Signaling Pathway Interaction.
Mechanism of Action

Studies have shown that 4,4'-dihydroxybiphenyl can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[6] This binding can initiate a cascade of events similar to that of endogenous estrogens. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to various cellular responses, including cell proliferation.[7] It is noteworthy that while it exhibits estrogen-like properties, its potency is significantly lower than that of 17β-estradiol.[7] Some studies also suggest that 4,4'-dihydroxybiphenyl can exhibit antiandrogenic activity.[6]

Conclusion

This compound is a valuable tool for researchers, particularly in the field of analytical chemistry for the accurate quantification of bisphenols. While it is a powerful analytical standard, it is crucial to handle it with appropriate safety precautions due to its potential for skin, eye, and respiratory irritation, as well as its potential endocrine-disrupting properties. Understanding its interaction with biological pathways, such as the estrogen signaling pathway, is essential for interpreting toxicological studies and for its potential application in drug development research. This guide provides a foundational understanding of the safety, handling, and application of this compound to support its responsible and effective use in scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for the Use of 4,4'-Dihydroxybiphenyl-D8 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of analytes in complex matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies on the use of appropriate internal standards to correct for matrix effects and variations in sample preparation and instrument response. Stable isotope-labeled internal standards are considered the gold standard for LC-MS/MS-based quantification due to their similar physicochemical properties to the target analyte, ensuring they behave similarly during extraction, chromatography, and ionization.

4,4'-Dihydroxybiphenyl-D8 is a deuterated form of 4,4'-dihydroxybiphenyl and serves as an excellent internal standard for the analysis of bisphenols and other structurally related phenolic compounds. Its use is particularly prominent in the sensitive and selective determination of Bisphenol A (BPA), a well-known endocrine disruptor, in various biological and environmental matrices.[1][2][3] The eight deuterium atoms provide a sufficient mass shift from the unlabeled analyte, preventing isotopic crosstalk while maintaining nearly identical chromatographic retention times and ionization efficiencies.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS/MS analysis, with a focus on the quantification of Bisphenol A in human urine.

Physicochemical Properties

A summary of the relevant physicochemical properties of 4,4'-Dihydroxybiphenyl and its deuterated analog is presented in the table below.

Property4,4'-DihydroxybiphenylThis compound
Molecular Formula C₁₂H₁₀O₂C₁₂D₈H₂O
Molecular Weight 186.21 g/mol [4]194.26 g/mol [5][6]
CAS Number 92-88-6[6]612480-60-1[5][6][7]
Appearance Off-white, light beige, or light gray odorless powder[4]Solid
Synonyms 4,4'-Biphenol, 4,4'-Biphenyldiol[4]4,4'-Biphenol-d8, Biphenol-d8[5][7]

Experimental Protocols

This section details the methodologies for the quantification of Bisphenol A in human urine using this compound as an internal standard.

Preparation of Stock and Working Solutions

a. Stock Solutions (1 mg/mL):

  • Bisphenol A (BPA): Accurately weigh approximately 10 mg of BPA standard and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

  • This compound (Internal Standard, IS): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a final concentration of 1 mg/mL.

b. Intermediate and Working Standard Solutions:

  • Prepare a series of working standard solutions of BPA by serial dilution of the stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with methanol:water (50:50, v/v).

Sample Preparation (Human Urine)

This protocol includes an enzymatic hydrolysis step to measure total BPA (free and conjugated forms).

  • Thaw frozen urine samples at room temperature and vortex for 30 seconds to ensure homogeneity.

  • Pipette 500 µL of the urine sample into a 2 mL polypropylene centrifuge tube.

  • Add 50 µL of the 100 ng/mL this compound working solution to each sample, calibration standard, and quality control (QC) sample.

  • Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia, ≥100,000 units/mL β-glucuronidase) and 500 µL of 0.1 M ammonium acetate buffer (pH 5.0).

  • Vortex the mixture for 10 seconds.

  • Incubate the samples at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of BPA conjugates.

  • After incubation, perform a liquid-liquid extraction (LLE) by adding 1 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

a. Liquid Chromatography (LC):

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used. A biphenyl stationary phase can also provide excellent selectivity for these compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

Time (min)%A%B
0.08020
1.08020
5.01090
6.01090
6.18020
8.08020

b. Mass Spectrometry (MS/MS):

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Bisphenol A (Quantifier) 227.1212.1-20
Bisphenol A (Qualifier) 227.1133.1-35
This compound (IS) 193.1140.1-25

Note: The optimal collision energies may vary depending on the instrument and should be optimized.

Data Presentation

The following tables summarize the expected quantitative data from a typical validation of this method.

Table 1: Calibration Curve Linearity for Bisphenol A

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
10.012102.5
50.06198.7
100.123101.2
500.61599.8
1001.2399.1
5006.14100.5
100012.2998.2
Correlation Coefficient (r²) >0.995

Table 2: Precision and Accuracy for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
LLOQ11.038.511.2103.0
Low QC32.956.28.998.3
Mid QC7576.84.56.7102.4
High QC750741.03.85.598.8

Acceptance criteria are typically ±15% for accuracy and precision (±20% for LLOQ).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample (500 µL) add_is Spike with this compound urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis lle Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis Injection into LC-MS/MS reconstitution->lcms_analysis data_acquisition Data Acquisition (MRM Mode) lcms_analysis->data_acquisition peak_integration Peak Integration (Analyte & IS) data_acquisition->peak_integration ratio_calculation Calculate Peak Area Ratio peak_integration->ratio_calculation calibration_curve Generate Calibration Curve ratio_calculation->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Experimental workflow for the quantification of Bisphenol A in urine.

internal_standard_logic cluster_analyte Analyte (e.g., BPA) cluster_is Internal Standard (IS) cluster_ratio Ratio cluster_factors Sources of Variation analyte_response Analyte MS Response (Variable) ratio Analyte / IS Ratio (Constant) analyte_response->ratio is_response IS MS Response (Variable) is_response->ratio quantification Accurate Quantification ratio->quantification matrix_effects Matrix Effects matrix_effects->analyte_response matrix_effects->is_response sample_loss Sample Preparation Loss sample_loss->analyte_response sample_loss->is_response instrument_drift Instrument Drift instrument_drift->analyte_response instrument_drift->is_response

Caption: Logic of internal standard use for accurate quantification.

References

Application Note: Quantification of Bisphenol A in Water Samples by SPE and LC-MS/MS Using 4,4'-Dihydroxybiphenyl-D8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and professionals in environmental monitoring and analytical chemistry.

Introduction

Bisphenol A (BPA) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins, which are present in numerous consumer products.[1][2] Due to its classification as an endocrine-disrupting compound, concerns about its migration from packaging into food and water have led to a demand for sensitive and robust analytical methods to monitor its presence in environmental samples.[2][3][4]

This application note details a highly selective and sensitive method for the quantification of Bisphenol A (BPA) in various water samples (e.g., drinking water, river water, bottled water). The method employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[3][5] To ensure accuracy and correct for variations in sample preparation and instrument response, a deuterated internal standard, 4,4'-Dihydroxybiphenyl-D8, is utilized. This internal standard is structurally similar to BPA, ensuring comparable behavior during extraction and ionization, but is mass-distinct, preventing interference.

Experimental Workflow

The overall analytical process involves sample preparation, including spiking with the internal standard and solid-phase extraction, followed by instrumental analysis and data processing.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing sample 1. Collect 100 mL Water Sample spike 2. Spike with This compound (IS) sample->spike load 4. Load Sample onto SPE Cartridge spike->load condition 3. Condition C18 SPE Cartridge condition->load wash 5. Wash Cartridge load->wash elute 6. Elute Analytes with Methanol wash->elute evap 7. Evaporate to Near Dryness & Reconstitute elute->evap inject 8. Inject into LC-MS/MS System evap->inject quantify 9. Quantify using Calibration Curve inject->quantify

References

Application Note: Quantitative Analysis of Phenolic Endocrine Disruptors in Environmental Samples Using 4,4'-Dihydroxybiphenyl-D8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenolic compounds, such as bisphenols, alkylphenols, and parabens, are widely used in industrial and consumer products. A significant number of these compounds are classified as endocrine-disrupting chemicals (EDCs), which can interfere with the body's hormonal systems, even at very low concentrations.[1] Their prevalence in the environment, particularly in water sources, necessitates sensitive and accurate analytical methods for monitoring and risk assessment.[2][3]

This application note describes a robust method for the simultaneous quantification of multiple phenolic EDCs in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The method's accuracy is enhanced by the use of a stable isotope-labeled internal standard, 4,4'-Dihydroxybiphenyl-D8. The structural similarity of this compound to bisphenol compounds makes it an excellent choice for correcting variations in sample extraction, derivatization, and instrument response, thereby ensuring high precision and reliability.

Principle

The analytical method involves solid-phase extraction (SPE) to isolate and concentrate the target phenolic EDCs from the aqueous matrix.[4][5] For GC-MS analysis, the extracted analytes are then derivatized to increase their volatility and thermal stability. Quantification is performed using an internal standard method. A known amount of this compound is added to each sample prior to extraction. By comparing the peak area ratio of each native analyte to the deuterated internal standard, precise quantification can be achieved, compensating for potential analyte loss during sample preparation and analysis.

Visualizations

G cluster_workflow Analytical Workflow Sample 1. Sample Collection (e.g., 1L Water Sample) Spike 2. Spiking (Add this compound) Sample->Spike SPE 3. Solid-Phase Extraction (SPE) (Enrichment & Cleanup) Spike->SPE Deriv 4. Derivatization (e.g., Silylation for GC-MS) SPE->Deriv For GC-MS Analysis 5. Instrumental Analysis (GC-MS or LC-MS/MS) SPE->Analysis For LC-MS/MS Deriv->Analysis Data 6. Data Processing (Quantification vs. IS) Analysis->Data Result 7. Final Report (Concentration ng/L) Data->Result G cluster_pathway Simplified Endocrine Disruption Pathway EDC Phenolic EDC (e.g., Bisphenol A) Binding Binding to Receptor EDC->Binding Mimics Hormone, Blocks Binding Receptor Estrogen Receptor (ER) Hormone Endogenous Hormone (e.g., Estradiol) Hormone->Binding Normal Pathway Dimer Receptor Dimerization & Nuclear Translocation Binding->Dimer ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Transcription Gene Transcription ERE->Transcription Response Altered Biological Response Transcription->Response

References

Application Note and Protocols for 4,4'-Dihydroxybiphenyl-D8 in Metabolomics Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and precise quantification of endogenous and exogenous compounds is paramount for understanding complex biological systems and for the development of new therapeutics. 4,4'-Dihydroxybiphenyl is a metabolite that can be formed from the biotransformation of biphenyl and is also a known endocrine disruptor.[1][2] Its accurate quantification in biological matrices is crucial for toxicological studies and for understanding its metabolic fate. The use of stable isotope-labeled internal standards, such as 4,4'-Dihydroxybiphenyl-D8, is the gold standard for quantitative analysis by mass spectrometry.[3][4][5] The co-elution of the deuterated standard with the unlabeled analyte allows for the correction of matrix effects and variations in instrument response, leading to highly reliable and reproducible data.[3][5]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of 4,4'-Dihydroxybiphenyl in metabolomics samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The following table summarizes the expected quantitative performance for the analysis of 4,4'-Dihydroxybiphenyl using this compound as an internal standard. These values are representative of a validated LC-MS/MS method.

ParameterExpected Performance
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 - 1 ng/mL
Upper Limit of Quantification (ULOQ)500 - 1000 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Recovery85 - 115%

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of 4,4'-Dihydroxybiphenyl from plasma or serum samples.

Materials:

  • Biological sample (e.g., plasma, serum)

  • This compound internal standard spiking solution (1 µg/mL in methanol)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 4°C and >12,000 x g

Procedure:

  • Thaw biological samples on ice.

  • Pipette 100 µL of the sample into a pre-labeled 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL this compound internal standard spiking solution to each sample, calibrator, and quality control sample (except blanks).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution.

  • The sample is now ready for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4,4'-Dihydroxybiphenyl185.06156.0520
This compound193.11164.1020

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Evaporation Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition LC_MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: Experimental workflow for the quantification of 4,4'-Dihydroxybiphenyl.

signaling_pathway cluster_xenobiotic Xenobiotic Metabolism cluster_conjugation Phase II Conjugation Biphenyl Biphenyl CYP450 Cytochrome P450 (Hydroxylation) Biphenyl->CYP450 Phase I DHB 4,4'-Dihydroxybiphenyl CYP450->DHB UGT UGT Enzymes (Glucuronidation) DHB->UGT Phase II SULT SULT Enzymes (Sulfation) DHB->SULT Phase II Glucuronide Glucuronide Conjugate UGT->Glucuronide Sulfate Sulfate Conjugate SULT->Sulfate Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Putative metabolic pathway of Biphenyl to 4,4'-Dihydroxybiphenyl.

References

Application Note & Protocol: Quantification of Bisphenols in Human Serum Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisphenol A (BPA) and its analogues (BPs) are industrial chemicals widely used in the production of polycarbonate plastics and epoxy resins.[1][2] Human exposure to these compounds is ubiquitous, raising concerns due to their potential endocrine-disrupting properties and adverse health effects.[1][2] Accurate and sensitive quantification of bisphenols in human serum is crucial for assessing exposure levels and conducting toxicological studies.[1] This application note provides a detailed protocol for the determination of various bisphenols in human serum using a robust and sensitive method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard for accurate quantification.[2][3] The use of a deuterated internal standard, such as Bisphenol A-d16 (BPA-d16), is critical to compensate for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[3][4]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, a deuterated bisphenol) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (deuterium). The internal standard and the native analyte are assumed to behave identically during extraction, derivatization, and chromatography. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the native analyte in the original sample can be determined with high precision, as this ratio is unaffected by variations in sample recovery or ionization efficiency.[3]

cluster_Sample Sample cluster_Standard Standard Addition cluster_Processing Sample Processing cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Analyte Native Bisphenol (Unknown Amount) Extraction Extraction & Cleanup Analyte->Extraction Deuterated_Standard Deuterated Bisphenol (Known Amount) Deuterated_Standard->Extraction LC_Separation LC Separation Extraction->LC_Separation Co-elution MS_Detection MS Detection (Signal Ratio) LC_Separation->MS_Detection Quantification Accurate Quantification MS_Detection->Quantification Ratio Measurement

Caption: Principle of quantification using a deuterated internal standard.

Experimental Protocols

This protocol is designed for the analysis of multiple bisphenol analogues in human serum.

Materials and Reagents
  • Standards: Bisphenol A (BPA), Bisphenol F (BPF), Bisphenol S (BPS), and other relevant bisphenol analogues (purity >98%).[5]

  • Deuterated Internal Standard: Bisphenol A-d16 (BPA-d16).

  • Enzymes: β-glucuronidase/sulfatase from Helix pomatia.[5]

  • Solvents: Acetonitrile (ACN), methanol (MeOH), n-hexane (all pesticide-residue or HPLC grade).[5]

  • Reagents: Ammonium acetate, acetic acid, sodium chloride, dansyl chloride (for derivatization if needed).[5][6]

  • Water: Deionized or HPLC-grade water.

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent.

Sample Collection and Storage
  • Collect whole blood samples in glass tubes to minimize contamination from plasticizers.

  • Separate serum by centrifugation.

  • Store serum samples at -80°C until analysis.[5]

Sample Preparation

The following is a general procedure that may require optimization based on the specific bisphenols of interest and the laboratory's instrumentation.

  • Thawing and Spiking: Thaw serum samples at room temperature. To 1 mL of serum, add the deuterated internal standard (e.g., BPA-d16) to a final concentration of 10 ng/mL.[5]

  • Enzymatic Hydrolysis (for total bisphenol determination): To deconjugate bisphenol glucuronides and sulfates, add β-glucuronidase/sulfatase enzyme solution to the serum. Incubate at 37°C for a specified period (e.g., overnight) to release the free bisphenols.[7]

  • Protein Precipitation: Add a precipitating agent like acetonitrile to the serum sample to precipitate proteins. Vortex and centrifuge to separate the supernatant.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: Extract the supernatant with a suitable organic solvent such as n-hexane or a mixture of solvents.[7]

    • SPE: Condition the SPE cartridge with methanol and water. Load the sample, wash with a low-organic-content solvent to remove interferences, and then elute the bisphenols with a higher-organic-content solvent like methanol or acetonitrile.[4][7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[5] Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL of 40% aqueous methanol).[7]

Start Human Serum Sample Spike Spike with Deuterated Standard Start->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Experimental workflow for bisphenol analysis in human serum.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 or biphenyl column is commonly used for the separation of bisphenols.[1]

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like ammonium acetate, is employed.[8]

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.[8]

    • Injection Volume: 2-10 µL.[8]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative mode is generally used for bisphenols.[5]

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and the internal standard.[6]

Quantitative Data Summary

The following tables summarize typical method performance parameters for the quantification of bisphenols in human serum.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Bisphenol A (BPA)0.05 - 0.20.08 - 10[5][7][8][9][10]
Bisphenol F (BPF)0.05-[5]
Bisphenol S (BPS)0.19-[5]
Bisphenol B (BPB)0.09-[5]
Bisphenol AF (BPAF)-10[8]

Table 2: Recovery and Precision

AnalyteSpiking Level (ng/mL)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Bisphenols (general)0.8, 8, 2071 - 119-[5]
Bisphenols (general)10, 50, 10084.6 - 108.82-[8]
Bisphenol A (BPA)0.1, 1.079.0 - 87.35.1 - 13.5[11]

Conclusion

The described LC-MS/MS method using a deuterated internal standard provides a reliable and sensitive approach for the quantification of bisphenols in human serum. Proper sample handling and preparation are crucial to minimize background contamination and ensure accurate results.[2] This methodology is well-suited for biomonitoring studies and clinical research aimed at understanding human exposure to bisphenols and their potential health implications.

References

Application Notes and Protocols for the Analysis of Environmental Contaminants by GC-MS using 4,4'-Dihydroxybiphenyl-D8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of various phenolic environmental contaminants in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope dilution method employing 4,4'-Dihydroxybiphenyl-D8 as an internal standard.

Introduction

Phenolic compounds, such as bisphenols and alkylphenols, are a class of high-production-volume chemicals used in the manufacturing of polycarbonate plastics, epoxy resins, and detergents.[1] Due to their widespread use, they are frequently detected in various environmental matrices and are of growing concern due to their potential as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's hormonal systems, potentially leading to adverse health effects.[2]

Accurate and sensitive quantification of these contaminants at trace levels is crucial for environmental monitoring and human health risk assessment. Gas chromatography-coupled with mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity.[3] To enhance the volatility and thermal stability of polar phenolic compounds for GC analysis, a derivatization step, typically silylation, is employed.[4][5]

The use of a deuterated internal standard in an isotope dilution approach is essential for robust and accurate quantification. This method corrects for variations in sample preparation, extraction efficiency, and instrument response.[6] this compound is a suitable internal standard for the analysis of many phenolic environmental contaminants due to its structural similarity, ensuring that it behaves similarly to the target analytes during the analytical process.

Experimental Workflow

The overall experimental workflow for the analysis of environmental contaminants using GC-MS with this compound as an internal standard is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample_Collection Aqueous Sample Collection (1 L) Spiking Spike with this compound Sample_Collection->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Elution Elution of Analytes SPE->Elution Concentration Concentration under Nitrogen Elution->Concentration Derivatization Silylation (e.g., with BSTFA) Concentration->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing

Caption: Experimental workflow for GC-MS analysis of environmental contaminants.

Detailed Experimental Protocol

This protocol is a representative method for the analysis of phenolic environmental contaminants in water samples.

Reagents and Materials
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane, Acetone (all pesticide residue grade or equivalent).

  • Standards: Analytical standards of target phenolic contaminants (e.g., Bisphenol A, 4-Nonylphenol, Triclosan), this compound.

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reagents: Hydrochloric acid (HCl), Sodium sulfate (anhydrous).

  • Solid-Phase Extraction (SPE) Cartridges: Polystyrene-divinylbenzene (PS-DVB) or C18 cartridges (e.g., 500 mg, 6 mL).

  • Glassware: 1 L amber glass bottles, graduated cylinders, conical tubes, GC vials with inserts.

  • Equipment: SPE manifold, nitrogen evaporator, vortex mixer, centrifuge, GC-MS system.

Sample Preparation and Extraction
  • Sample Collection: Collect 1 L water samples in amber glass bottles.

  • Preservation: Acidify the samples to pH 2-3 with concentrated HCl to inhibit microbial degradation of the target analytes.

  • Spiking: Add a known amount of this compound internal standard solution in methanol to each sample.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH 2-3). Do not allow the cartridge to go dry.

  • Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 10 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes to remove residual water.

  • Elution: Elute the retained analytes and the internal standard from the cartridge with 10 mL of DCM into a clean collection tube.

  • Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.

Derivatization
  • Transfer the concentrated extract to a 2 mL GC vial.

  • Add 50 µL of the derivatizing reagent (BSTFA + 1% TMCS).

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument and target analytes.

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for each target analyte and the internal standard.

Quantification

Quantification is based on the isotope dilution method. A calibration curve is generated by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard (this compound) against the concentration of the analyte. The concentration of the target analytes in the samples is then calculated using this calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for the GC-MS analysis of phenolic environmental contaminants using an isotope dilution method. The data is representative of what can be achieved with a well-validated method.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

AnalyteMDL (ng/L)LOQ (ng/L)
Bisphenol A0.3 - 1.01.0 - 5.0
4-Nonylphenol0.5 - 2.01.5 - 10.0
4-tert-Octylphenol0.2 - 1.50.7 - 5.0
Triclosan0.1 - 0.80.3 - 2.5
Pentachlorophenol0.5 - 3.01.5 - 10.0

Data compiled from representative methods.[4][7][8]

Table 2: Recovery and Linearity

AnalyteRecovery (%)Linearity (R²)
Bisphenol A85 - 110> 0.995
4-Nonylphenol80 - 115> 0.99
4-tert-Octylphenol82 - 112> 0.995
Triclosan90 - 105> 0.998
Pentachlorophenol75 - 110> 0.99

Data compiled from representative methods.[2][7][8]

Signaling Pathway of Endocrine Disruptors

Many phenolic environmental contaminants, such as Bisphenol A (BPA), are known endocrine disruptors that can mimic the action of natural hormones like estrogen. The diagram below illustrates a simplified signaling pathway of how BPA can interfere with the estrogen receptor (ER), leading to downstream cellular effects.

signaling_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA Bisphenol A (BPA) ER Estrogen Receptor (ER) BPA->ER Binds to Estrogen Estrogen Estrogen->ER Binds to ERE Estrogen Response Element (ERE) on DNA ER->ERE Translocates and binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cellular_Response Altered Cellular Response (e.g., Proliferation, Differentiation) Gene_Transcription->Cellular_Response Leads to

Caption: Simplified signaling pathway of Bisphenol A (BPA) as an endocrine disruptor.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry (IDMS) Analysis of 4,4'-Dihydroxybiphenyl using 4,4'-Dihydroxybiphenyl-D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of target analytes in complex matrices. This method utilizes a stable isotope-labeled version of the analyte of interest as an internal standard. 4,4'-Dihydroxybiphenyl-D8, a deuterated analog of 4,4'-Dihydroxybiphenyl, serves as an ideal internal standard for the quantification of 4,4'-Dihydroxybiphenyl in various biological and environmental samples. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by mass spectrometry. This co-elution is critical for correcting matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification.

These application notes provide a comprehensive overview and detailed protocols for the determination of 4,4'-Dihydroxybiphenyl in biological matrices using IDMS with this compound as the internal standard.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of 4,4'-Dihydroxybiphenyl in human plasma, based on validated methods for structurally similar bisphenols.[1][2] These values should be considered as typical performance characteristics, and specific results may vary depending on the instrumentation and matrix.

ParameterHuman PlasmaHuman Urine
Limit of Detection (LOD) 0.5 - 1.5 ng/mL0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 - 5.0 ng/mL0.3 - 1.5 ng/mL
Linear Dynamic Range 5.0 - 1000 ng/mL1.0 - 500 ng/mL
Recovery 90 - 110%85 - 115%
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 20%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Human Plasma or Serum

This protocol is adapted from established methods for the extraction of bisphenols from biological fluids.

Materials:

  • Human plasma or serum samples

  • This compound internal standard solution (in methanol)

  • β-glucuronidase/sulfatase enzyme solution (for analysis of total 4,4'-Dihydroxybiphenyl)

  • Formic acid

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • SPE cartridges (e.g., Oasis HLB or equivalent)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma or serum samples at room temperature.

  • Internal Standard Spiking: To 1 mL of plasma/serum, add a known amount of this compound internal standard solution. Vortex briefly to mix.

  • (Optional) Enzymatic Hydrolysis for Total 4,4'-Dihydroxybiphenyl:

    • Add 50 µL of β-glucuronidase/sulfatase solution to the sample.

    • Incubate at 37°C for 2-4 hours to deconjugate glucuronidated and sulfated metabolites.

  • Protein Precipitation: Add 2 mL of acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Add 4 mL of water containing 0.1% formic acid to the supernatant.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 3 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 20% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Proposed):

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4,4'-Dihydroxybiphenyl 185.1157.1-25
93.1-35
This compound 193.1164.1-25
98.1-35

Note: The precursor ion for 4,4'-Dihydroxybiphenyl is observed as the deprotonated molecule [M-H]⁻. The proposed product ions are based on the fragmentation of the biphenyl structure. These parameters should be optimized for the specific instrument used.

Mandatory Visualizations

G Experimental Workflow for IDMS Analysis of 4,4'-Dihydroxybiphenyl cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma/Serum Sample spike Spike with this compound plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification using Isotope Dilution data->quant

Caption: Workflow for 4,4'-Dihydroxybiphenyl analysis.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Biological Sample cluster_standard Internal Standard cluster_ms Mass Spectrometer analyte Analyte (4,4'-Dihydroxybiphenyl) ms Detection analyte->ms Measured Signal is Isotope-Labeled Analyte (this compound) is->ms Measured Signal ratio Ratio of Analyte to IS ms->ratio Calculate Ratio quant quant ratio->quant Accurate Quantification

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Resolution of 4,4'-Dihydroxybiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of 4,4'-Dihydroxybiphenyl and its analytes.

Frequently Asked Questions (FAQs)

Q1: What are the common initial challenges in developing a separation method for 4,4'-Dihydroxybiphenyl and its related compounds?

A1: Initial challenges often revolve around achieving baseline separation from structurally similar analytes, such as isomers or related biphenyl compounds like Bisphenol A (BPA) or Bisphenol F (BPF). Key issues include peak tailing, poor resolution, and long run times. These problems typically arise from suboptimal mobile phase composition, incorrect column selection, or inappropriate pH.

Q2: How does the choice of HPLC column affect the resolution of 4,4'-Dihydroxybiphenyl?

A2: The column's stationary phase chemistry is critical. While C18 columns are widely used, phenyl-based columns can offer alternative selectivity for aromatic compounds like 4,4'-Dihydroxybiphenyl.[1][2] The π-π interactions between the phenyl stationary phase and the aromatic analytes can enhance resolution, especially when separating isomers or compounds with similar hydrophobicity.[1]

Q3: What is the role of mobile phase pH in the separation of phenolic compounds like 4,4'-Dihydroxybiphenyl?

A3: The pH of the mobile phase significantly influences the ionization state of phenolic compounds, which in turn affects their retention and peak shape.[3][4][5] For acidic compounds like 4,4'-Dihydroxybiphenyl, a lower pH (typically 2-3 units below the pKa) will suppress ionization, leading to increased retention and often sharper, more symmetrical peaks.[3][6] Conversely, a pH close to the pKa can lead to peak splitting or broadening.[5]

Q4: Can mobile phase additives improve the separation?

A4: Yes, additives can significantly enhance resolution. Small amounts of acids like formic acid or trifluoroacetic acid (TFA) are commonly used to control pH and improve peak shape for phenolic compounds. Buffers can also be employed to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

IssuePossible CausesSuggested Solutions
Poor Resolution (Overlapping Peaks) Inappropriate mobile phase composition.Optimize the organic-to-aqueous ratio. A lower percentage of organic solvent will generally increase retention and may improve resolution.
Incorrect column chemistry.If using a C18 column, consider switching to a Phenyl-Hexyl or Biphenyl column to exploit different selectivity based on π-π interactions.[1][2]
Mobile phase pH is not optimal.Adjust the pH of the aqueous portion of the mobile phase to be at least 2 units away from the pKa of the analytes to ensure a single ionic form.[3][6]
Peak Tailing Secondary interactions with the stationary phase.Add a small percentage of an acid (e.g., 0.1% formic acid or TFA) to the mobile phase to suppress silanol interactions.
Column overload.Reduce the sample concentration or injection volume.
Presence of a void at the column inlet.Replace the column. To prevent this, ensure proper system startup and shutdown procedures are followed.
Retention Time Drift Inadequate column equilibration.Increase the column equilibration time before starting the analytical run.
Unstable mobile phase pH.Use a buffer in the mobile phase to maintain a consistent pH.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Broad Peaks High extra-column volume.Minimize the length and internal diameter of tubing between the injector, column, and detector.
Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks Mobile phase pH is too close to the analyte's pKa.Adjust the mobile phase pH to be at least 2 units away from the pKa.[4][5]
Partially blocked frit or column inlet.Backflush the column (if permissible by the manufacturer) or replace the column.

Data Presentation

The following tables summarize the expected impact of key chromatographic parameters on the separation of 4,4'-Dihydroxybiphenyl and a structurally similar analyte (e.g., Bisphenol F).

Table 1: Comparison of Stationary Phases

ParameterC18 ColumnPhenyl-Hexyl ColumnExpected Outcome for Phenyl-Hexyl
Primary Interaction HydrophobicHydrophobic & π-π interactionsIncreased retention and potentially altered elution order for aromatic compounds.
Selectivity Good for general reversed-phase separations.Enhanced for aromatic and moderately polar analytes.[1]Improved resolution between 4,4'-Dihydroxybiphenyl and other aromatic analytes.
Typical Mobile Phase Acetonitrile/Water or Methanol/WaterAcetonitrile/Water or Methanol/WaterMethanol may further enhance π-π interactions compared to acetonitrile.[1]

Table 2: Influence of Mobile Phase pH on Retention and Resolution

Mobile Phase pHAnalyte Ionization StateExpected Retention TimeExpected Peak ShapeExpected Resolution
pH < pKa - 2 Suppressed (neutral)LongerSymmetricalPotentially optimal
pH ≈ pKa Partially ionizedShorter and potentially variableBroad or splitPoor
pH > pKa + 2 Fully ionizedShortestSymmetricalMay be compromised due to low retention

Experimental Protocols

Key Experiment: HPLC Method for the Separation of 4,4'-Dihydroxybiphenyl and Bisphenol F

This protocol provides a starting point for method development. Optimization will likely be required for your specific instrumentation and sample matrix.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% to 30% B

    • 17-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare stock solutions of 4,4'-Dihydroxybiphenyl and Bisphenol F in methanol at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solutions in the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Formic Acid) to the desired concentration range (e.g., 1-100 µg/mL).

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Visualizations

chromatographic_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis sample_prep Sample Preparation (Dissolution & Filtration) injector Autosampler/Injector sample_prep->injector mobile_phase_prep Mobile Phase Preparation (Mixing & Degassing) pump Pump mobile_phase_prep->pump pump->injector column Column (in Oven) injector->column detector Detector column->detector acquisition Data Acquisition System detector->acquisition analysis Chromatogram Analysis (Integration & Quantification) acquisition->analysis

Caption: General HPLC experimental workflow.

troubleshooting_tree cluster_resolution Resolution Issues cluster_shape Peak Shape Issues cluster_retention Retention Time Issues start Poor Chromatographic Resolution q_resolution Are peaks overlapping? start->q_resolution s_resolution Optimize Mobile Phase Gradient Consider Alternative Column (e.g., Phenyl) q_resolution->s_resolution Yes q_shape Are peaks tailing or fronting? q_resolution->q_shape No s_tailing Check Mobile Phase pH Reduce Sample Load Check for Column Void q_shape->s_tailing Tailing s_fronting Ensure Sample Solvent is Weaker than Mobile Phase q_shape->s_fronting Fronting q_retention Is retention time drifting? q_shape->q_retention No s_retention Ensure Proper Equilibration Use a Column Oven Use a Buffered Mobile Phase q_retention->s_retention Yes

References

Technical Support Center: Optimizing MRM Transitions for 4,4'-Dihydroxybiphenyl-D8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Dihydroxybiphenyl-D8. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and product ions for this compound in MRM analysis?

When developing an MRM method for this compound, the precursor ion will be the molecular ion of the deuterated compound. Given that the molecular weight of this compound is approximately 194.26 g/mol , in negative ionization mode, the precursor ion ([M-H]⁻) would be expected at m/z 193.3.

Common product ions for similar phenolic compounds, such as bisphenols, often include the phenoxide ion or result from the loss of a phenol group. Therefore, potential product ions for this compound could be predicted, but empirical optimization is crucial for confirming the most intense and stable transitions.

Q2: How do I select the optimal collision energy (CE) for my MRM transitions?

The optimal collision energy is the voltage that produces the highest intensity for a specific product ion. This is determined experimentally by infusing a standard solution of this compound and performing a collision energy optimization experiment. This involves ramping the collision energy across a range of voltages while monitoring the intensity of the desired product ion. The voltage that yields the maximum signal should be selected for the final MRM method.

Q3: Why is there a retention time shift between 4,4'-Dihydroxybiphenyl and its deuterated internal standard, this compound?

This phenomenon is known as the "deuterium isotope effect." The replacement of hydrogen with the heavier deuterium isotope can lead to slight differences in the physicochemical properties of the molecule, which can affect its interaction with the stationary phase of the LC column, resulting in a small shift in retention time. While stable isotope-labeled internal standards are designed to co-elute with the analyte, minor separations can occur.

Q4: What is isotopic crosstalk and how can it affect my results?

Isotopic crosstalk occurs when the isotopic distribution of the analyte contributes to the signal of the stable isotope-labeled internal standard (SIL-IS). This is more pronounced when the mass difference between the analyte and the SIL-IS is small and at high analyte concentrations. This interference can lead to non-linear calibration curves and inaccurate quantification. To mitigate this, it is advisable to use a SIL-IS with a sufficient mass difference from the analyte and to monitor for this effect during method validation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization and application of MRM methods for this compound.

Problem Possible Cause(s) Recommended Solution(s)
No or Low Signal for this compound 1. Incorrect precursor/product ion selection.2. Suboptimal ionization source parameters.3. Inefficient fragmentation (incorrect collision energy).4. Degradation of the standard solution.1. Verify the theoretical m/z of the precursor and potential product ions. Perform a product ion scan to identify the most abundant fragments.2. Optimize source parameters such as spray voltage, gas flows, and temperature.3. Perform a collision energy optimization for each MRM transition.4. Prepare a fresh standard solution and ensure proper storage conditions.
Poor Peak Shape 1. Incompatible mobile phase.2. Column degradation or contamination.3. Inappropriate gradient elution.1. Ensure the mobile phase pH is suitable for the analysis of phenolic compounds. The addition of a small amount of acid (e.g., formic acid) can improve peak shape.2. Flush the column with a strong solvent or replace it if necessary.3. Optimize the gradient profile to ensure proper elution of the analyte.
High Background Noise or Interferences 1. Matrix effects from the sample.2. Contaminated mobile phase or LC system.3. Insufficient chromatographic separation.1. Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.2. Use high-purity solvents and flush the LC system thoroughly.3. Optimize the chromatographic method to separate the analyte from co-eluting interferences.
Non-Linear Calibration Curve 1. Isotopic crosstalk from the analyte to the internal standard.2. Saturation of the detector at high concentrations.3. Inappropriate concentration range for the calibration curve.1. Evaluate the contribution of the analyte's isotopic peaks to the internal standard's signal. If significant, a non-linear calibration model may be necessary, or a different MRM transition for the internal standard should be selected.[1]2. Dilute the higher concentration standards and re-inject.3. Adjust the concentration range of your calibration standards to bracket the expected sample concentrations.
Inconsistent Internal Standard Response 1. Variability in sample preparation.2. Matrix effects suppressing or enhancing the internal standard signal differently across samples.3. Instability of the internal standard in the prepared samples.1. Ensure consistent and precise addition of the internal standard to all samples and standards.2. Investigate matrix effects by comparing the internal standard response in neat solution versus post-extraction spiked samples. If significant, further sample cleanup is required.3. Evaluate the stability of the internal standard in the sample matrix over the expected analysis time.

Experimental Protocols

Protocol 1: Optimization of MRM Transitions for this compound

Objective: To determine the optimal precursor ion, product ions, and collision energies for the quantitative analysis of this compound.

Materials:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • A triple quadrupole mass spectrometer coupled to an HPLC system

Methodology:

  • Standard Preparation: Prepare a 1 µg/mL stock solution of this compound in methanol. Further dilute this stock solution to a working concentration of 100 ng/mL in 50:50 methanol:water with 0.1% formic acid.

  • Direct Infusion and Precursor Ion Identification:

    • Infuse the 100 ng/mL working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Perform a full scan in negative ionization mode to confirm the m/z of the deprotonated molecular ion ([M-H]⁻), which is the precursor ion. For this compound, this is expected to be around m/z 193.3.

  • Product Ion Scan:

    • Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion (m/z 193.3).

    • Acquire a product ion spectrum over a suitable mass range (e.g., m/z 50-200).

    • Identify the most abundant and stable product ions. Based on the fragmentation of similar compounds, expect to see fragments corresponding to the phenoxide ion or loss of a phenol group.

  • Collision Energy Optimization:

    • Select the two most intense product ions for MRM analysis.

    • For each precursor/product ion pair (MRM transition), perform a collision energy optimization.

    • Set up an experiment where the collision energy is ramped over a range (e.g., 5-50 eV) while continuously infusing the standard solution.

    • Plot the product ion intensity as a function of collision energy to determine the optimal CE for each transition.

  • Data Evaluation and Final MRM Method:

    • Select the MRM transition with the highest intensity as the "quantifier" and the second most intense transition as the "qualifier".

    • Record the optimized collision energy for each transition.

    • Incorporate these optimized MRM parameters into your final LC-MS/MS method.

Data Presentation

Table 1: Predicted and Optimized MRM Parameters for this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Optimized Collision Energy (eV)Product Ion (m/z) (Qualifier)Optimized Collision Energy (eV)
This compound193.3To be determined experimentallyTo be determined experimentallyTo be determined experimentallyTo be determined experimentally

Note: The product ions and optimized collision energies need to be determined empirically following the protocol above. Based on literature for similar compounds, potential product ions could be around m/z 93 (phenoxide ion) or m/z 98 (deuterated phenoxide ion).

Visualizations

MRM_Optimization_Workflow cluster_prep Standard Preparation cluster_ms Mass Spectrometry Optimization cluster_method Final Method Prep Prepare 100 ng/mL This compound Infusion Direct Infusion Prep->Infusion FullScan Full Scan (Q1) Identify Precursor Ion Infusion->FullScan ProductScan Product Ion Scan (Q3) Identify Product Ions FullScan->ProductScan CE_Opt Collision Energy Optimization ProductScan->CE_Opt FinalMethod Final MRM Method (Quantifier & Qualifier) CE_Opt->FinalMethod

Caption: Workflow for the optimization of MRM transitions for this compound.

Caption: Troubleshooting decision tree for common MRM issues.

References

Preventing contamination with 4,4'-Dihydroxybiphenyl-D8 in the laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination with 4,4'-Dihydroxybiphenyl-D8 in the laboratory.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential sources of this compound contamination in your experiments.

Issue: Unexpected presence of this compound in blank samples.

This is a common indicator of laboratory contamination. Follow these steps to identify the source:

Contamination_Troubleshooting A Start: Unexpected D8 peak in blank B Review recent handling procedures. Did you handle high-concentration D8 standards? A->B C Clean and inspect potential contact points: - Pipettes - Glassware - Syringes - Autosampler vials B->C Yes H Investigate shared equipment: - Balances - Vortexers - Centrifuges B->H No D Perform wipe tests on suspected surfaces C->D E Analyze wipe samples D->E F Source Identified E->F Contamination Detected G No source identified in immediate workspace E->G No Contamination Detected J Implement corrective actions: - Thorough decontamination - Segregation of high-concentration work F->J G->H I Check for airborne contamination: - Fume hood surfaces - Ventilation systems G->I H->D I->D K Continue monitoring with regular blank analysis J->K

Caption: Troubleshooting workflow for identifying the source of this compound contamination.

Issue: Inconsistent or inaccurate quantification in samples.

When using this compound as an internal standard, inconsistent results can indicate a problem with the standard itself or with the analytical method.

Quantification_Issues A Start: Inconsistent quantification B Verify integrity of D8 standard: - Check expiration date - Re-analyze for purity if >3 years old A->B C Evaluate sample preparation: - Consistent pipetting? - Proper vortexing/mixing? B->C Standard OK G Problem Resolved B->G Standard Expired/Impure D Assess for matrix effects in your samples C->D Prep OK C->G Prep Error Identified E Check for potential deuterium exchange or loss under MS conditions D->E No Matrix Effects D->G Matrix Effects Present F Review LC-MS/MS method parameters E->F No Exchange/Loss H Consider alternative internal standard E->H Exchange/Loss Detected F->G Method Optimized

Caption: Decision tree for troubleshooting inconsistent quantification with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound contamination in a laboratory setting?

A1: The most common sources of contamination include:

  • Cross-contamination from high-concentration standards: Improperly cleaned pipettes, glassware, or syringes used for preparing high-concentration stock solutions can contaminate subsequent samples.

  • Shared laboratory equipment: Balances, vortexers, and fume hoods can become contaminated if not cleaned thoroughly after handling the solid compound or concentrated solutions.

  • Airborne particles: The fine powder of this compound can become airborne and settle on surfaces, leading to widespread, low-level contamination.

  • Improper glove use: Not changing gloves after handling the compound or its containers can lead to the transfer of the contaminant to other surfaces and equipment.

Q2: What is the proper procedure for handling and storing this compound to prevent contamination?

A2: To minimize the risk of contamination, adhere to the following procedures:

  • Designated Handling Area: Whenever possible, handle the solid compound and prepare high-concentration stock solutions in a designated area, such as a specific fume hood, to contain any potential spills or airborne particles.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.[1][2][3][4] Change gloves immediately after handling the compound.

  • Storage: Store this compound in a tightly sealed container at room temperature.[5][6] It is stable under these conditions, but it is recommended to re-analyze for chemical purity after three years.[5][6]

  • Waste Disposal: Dispose of any waste containing this compound according to your institution's hazardous waste disposal procedures.[1][3]

Q3: How should I decontaminate surfaces and equipment that have come into contact with this compound?

A3: 4,4'-Dihydroxybiphenyl is insoluble in water but soluble in solvents like methanol, ethanol, and ether.[1] Therefore, a multi-step cleaning process is recommended:

  • Initial Dry Clean-up: For any visible powder, carefully wipe the area with a dry cloth or paper towel to remove the bulk of the material.

  • Solvent Wash: Wipe the contaminated surface with a lint-free cloth dampened with methanol or ethanol. For glassware and other immersible items, rinse thoroughly with one of these solvents.

  • Detergent Wash: Wash the surface or equipment with a laboratory-grade detergent and water.

  • Final Rinse: Rinse the area or item with deionized water to remove any detergent residue.

  • Drying: Allow the surface or equipment to air dry completely.

Data on Solubility of 4,4'-Dihydroxybiphenyl

SolventSolubility
WaterInsoluble
MethanolSoluble
EthanolSoluble
EtherSoluble
DMSO100 mg/mL

This data is for the non-deuterated form, but the deuterated form is expected to have very similar solubility properties.

Experimental Protocols

Protocol: Wipe Sample Testing for this compound Contamination

This protocol outlines the procedure for collecting and analyzing wipe samples to detect the presence of this compound on laboratory surfaces.

Materials:

  • Sterile gauze pads or specialized wipe sampling materials

  • Methanol or ethanol (LC-MS grade)

  • Sterile, individually wrapped swabs

  • 5 mL or 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Collection: a. Put on a new pair of clean gloves. b. Moisten a sterile gauze pad or swab with a small amount of methanol or ethanol. c. Define a specific area to be sampled (e.g., 10 cm x 10 cm). d. Wipe the defined area with firm, overlapping strokes. e. Place the wipe or swab into a labeled polypropylene tube. f. As a negative control, moisten a fresh wipe or swab and place it directly into a labeled tube without wiping any surface.

  • Sample Extraction: a. Add a known volume of methanol or ethanol (e.g., 2 mL) to each sample tube. b. Cap the tubes securely and vortex for 1-2 minutes to extract the analyte from the wipe. c. Centrifuge the tubes at a moderate speed (e.g., 3000 rpm) for 5 minutes to pellet any solid material from the wipe.

  • Sample Analysis: a. Carefully transfer the supernatant to an autosampler vial. b. Analyze the extract using a validated LC-MS/MS method for the detection of this compound. c. Quantify the amount of this compound detected and compare it to a pre-defined acceptable limit.

Wipe_Test_Workflow A Prepare Materials B Collect Wipe Sample A->B C Extract Sample with Solvent B->C D Vortex and Centrifuge C->D E Transfer Supernatant D->E F Analyze by LC-MS/MS E->F G Quantify and Report Results F->G

Caption: Experimental workflow for wipe sample testing.

References

Stability of 4,4'-Dihydroxybiphenyl-D8 in stock solutions and processed samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 4,4'-Dihydroxybiphenyl-D8 in stock solutions and processed samples for researchers, scientists, and drug development professionals.

General Stability Profile of this compound

This compound is a deuterated analog of 4,4'-dihydroxybiphenyl. As a phenolic compound, its stability can be influenced by factors such as pH, light, temperature, and the presence of oxidizing agents. The deuterium labeling on the phenyl rings is generally stable and not prone to exchange under typical analytical conditions.

Supplier Stability Information: Commercial suppliers generally indicate that the solid form of this compound is stable for at least three years when stored at room temperature, protected from light and moisture. It is recommended to re-analyze the purity of the compound if stored for extended periods.

Stock Solution Stability Guidelines

The stability of this compound in stock solutions is critical for accurate quantification. The choice of solvent and storage conditions can significantly impact its shelf-life.

ParameterRecommendationRationale
Solvent Selection Acetonitrile, Methanol, DMSOThese solvents are commonly used for phenolic compounds and are compatible with most analytical techniques. Avoid highly acidic or basic solutions to prevent potential degradation.
Storage Temperature -20°C or lowerLower temperatures slow down potential degradation reactions.
Light Exposure Store in amber vials or protect from lightPhenolic compounds can be susceptible to photodegradation.
Container Tightly sealed glass vialsPrevents solvent evaporation and contamination.
Long-term Storage Aliquot into smaller volumesAvoid repeated freeze-thaw cycles of the main stock solution.

Processed Sample Stability

When this compound is used as an internal standard in biological matrices, its stability can be affected by the sample processing and storage conditions.

FactorPotential IssueMitigation Strategy
pH Degradation in alkaline conditionsAdjust the pH of the processed sample to a neutral or slightly acidic range (pH 6-7).
Enzymatic Degradation Metabolism by enzymes in the biological matrixPrecipitate proteins promptly after sample collection. Add enzyme inhibitors if necessary.
Oxidation Oxidation of the hydroxyl groupsAdd antioxidants (e.g., ascorbic acid) to the sample. Store samples under an inert atmosphere (e.g., nitrogen).
Freeze-Thaw Cycles Degradation due to repeated freezing and thawingAliquot processed samples to avoid multiple freeze-thaw cycles. Limit cycles to a maximum of three if unavoidable.[1][2][3]
Matrix Effects Ion suppression or enhancement in the mass spectrometerEnsure proper sample cleanup to remove interfering matrix components.

Experimental Protocols

Protocol for Assessing Stock Solution Stability

This protocol outlines a method to determine the stability of a this compound stock solution over time.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into multiple amber vials for storage under different conditions (e.g., room temperature, 4°C, -20°C).

  • Initial Analysis (Time Zero):

    • Prepare a fresh working standard from the stock solution.

    • Analyze the working standard using a validated analytical method (e.g., LC-MS/MS) to determine the initial peak area or concentration. This will serve as the baseline.

  • Stability Testing at Subsequent Time Points:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot stored under each condition.

    • Prepare a working standard from the stored aliquot.

    • Analyze the working standard using the same analytical method.

  • Data Analysis:

    • Compare the peak area or concentration of the stored samples to the initial (time zero) measurement.

    • The compound is considered stable if the measured concentration is within a predefined acceptance criterion (e.g., ±15%) of the initial concentration.

Protocol for Assessing Stability in Processed Samples (Freeze-Thaw and Bench-Top Stability)

This protocol is designed to evaluate the stability of this compound in a biological matrix during sample handling and storage.

  • Sample Preparation:

    • Spike a pooled blank biological matrix (e.g., plasma) with this compound at two concentration levels (low and high QC).

    • Process the samples using your established extraction procedure.

    • Divide the processed samples into aliquots for freeze-thaw and bench-top stability assessment.

  • Freeze-Thaw Stability:

    • Store the aliquots at -80°C for at least 24 hours.

    • Thaw the samples at room temperature. Once completely thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.[1]

    • Repeat for the desired number of cycles (typically a minimum of three).[1][2]

    • After the final cycle, analyze the samples.

  • Bench-Top Stability:

    • Thaw frozen, processed samples and keep them at room temperature for a specified period that mimics the expected duration of sample analysis (e.g., 4, 8, 24 hours).

    • Analyze the samples after the specified duration.

  • Data Analysis:

    • Analyze the stability samples against a freshly prepared calibration curve.

    • Compare the mean concentration of the stability samples to the nominal concentration. The analyte is considered stable if the deviation is within the acceptance limits (e.g., ±15%).

Troubleshooting Guide & FAQs

Q1: I am seeing a decrease in the peak area of my this compound internal standard over a sequence of injections. What could be the cause?

A1: This could be due to several factors:

  • Bench-top instability: The compound may be degrading in the autosampler. Try keeping the autosampler at a lower temperature (e.g., 4°C).

  • Adsorption: The analyte might be adsorbing to the vial or parts of the LC system. Using silanized vials or adding a small amount of a competing compound to the mobile phase can help.

  • Solvent evaporation: If the vial caps are not sealed properly, the solvent may evaporate, leading to an increase in concentration, which would be observed as an increase in peak area. However, if the internal standard is in a different vial from the analyte, this could be misinterpreted.

Q2: My results show high variability between replicate injections of the same processed sample. What should I investigate?

A2: High variability can be caused by:

  • Incomplete protein precipitation: If proteins are not fully removed, they can precipitate in the autosampler or on the column, leading to inconsistent injections.

  • Matrix effects: The biological matrix can interfere with the ionization of the analyte in the mass spectrometer. Ensure your sample cleanup is adequate.

  • Inconsistent freeze-thaw cycles: If samples are not thawed and frozen consistently, it can lead to variability.

Q3: Can the deuterium atoms on this compound exchange with protons from the solvent?

A3: The deuterium atoms on the aromatic rings are very stable and are highly unlikely to exchange with protons from common HPLC solvents like water, methanol, or acetonitrile under typical chromatographic conditions. Deuterium exchange is more of a concern for deuterated compounds with acidic protons, which is not the case for the aromatic deuterons in this compound.

Q4: I suspect my this compound is degrading. What are the likely degradation products?

A4: As a dihydroxybiphenyl, potential degradation pathways include oxidation to form quinone-like structures. In biological samples, enzymatic degradation could lead to ring cleavage. Analysis by high-resolution mass spectrometry could help identify potential degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution prep_samples Prepare Spiked Samples prep_stock->prep_samples ft_stability Freeze-Thaw Cycles prep_samples->ft_stability Aliquots bt_stability Bench-Top Incubation prep_samples->bt_stability Aliquots lt_stability Long-Term Storage prep_samples->lt_stability Aliquots lcms_analysis LC-MS/MS Analysis ft_stability->lcms_analysis bt_stability->lcms_analysis lt_stability->lcms_analysis data_processing Process Data lcms_analysis->data_processing compare_results Compare to T0/ Nominal Concentration data_processing->compare_results stability_conclusion Determine Stability compare_results->stability_conclusion

Caption: Experimental workflow for assessing the stability of this compound.

Caption: Troubleshooting decision tree for this compound stability issues.

References

Troubleshooting poor recovery of 4,4'-Dihydroxybiphenyl-D8 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 4,4'-Dihydroxybiphenyl-D8 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4,4'-Dihydroxybiphenyl that influence its extraction?

A1: Understanding the physicochemical properties of 4,4'-Dihydroxybiphenyl is crucial for optimizing its extraction. As a phenolic compound, its solubility and ionization state are highly dependent on pH.

Table 1: Physicochemical Properties of 4,4'-Dihydroxybiphenyl

PropertyValueImplication for Extraction
Molecular FormulaC₁₂H₁₀O₂-
Molecular Weight186.21 g/mol -
pKa~9.55 - 9.74At pH values significantly below the pKa, the compound will be in its neutral, less polar form, which is ideal for reversed-phase SPE retention and extraction into organic solvents. At pH values above the pKa, it will be in its ionized, more polar phenolate form.[1][2]
XLogP33.6Indicates good hydrophobicity in its neutral form, suggesting good retention on reversed-phase sorbents (e.g., C18, C8) and good solubility in moderately polar to nonpolar organic solvents.[3][4]
Water SolubilitySparingly solubleReinforces the need for organic solvents for efficient extraction and elution.[1][4][5]
Solubility in Organic SolventsSoluble in methanol, ethanol, ether, acetone, ethyl acetate.[1][5][6]Provides a range of suitable solvents for elution from SPE cartridges or for use in liquid-liquid extraction.
Melting Point278-283 °CHigh thermal stability, suggesting that degradation during sample processing at ambient or slightly elevated temperatures is unlikely.[1]

Q2: I am observing low recovery of this compound during my Solid Phase Extraction (SPE) procedure. What are the common causes?

A2: Low recovery during SPE can occur at various stages of the process: conditioning, loading, washing, or elution. It is essential to systematically evaluate each step to pinpoint the issue. Common causes include improper pH of the sample or solvents, incorrect solvent strength, or issues with the sorbent itself.

Q3: Could matrix effects be the reason for my poor recovery?

A3: Yes, matrix effects are a significant challenge in LC-MS/MS analysis and can lead to the appearance of low recovery. Co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound at the mass spectrometer's ion source. This interference can cause ion suppression or enhancement, leading to inaccurate quantification. It's important to differentiate between true analyte loss during sample preparation and signal suppression due to matrix effects.

Troubleshooting Guides

Poor Recovery During Solid Phase Extraction (SPE)

If you are experiencing low recovery with your SPE method, use the following table to diagnose and address the problem. It is recommended to analyze the eluates from each step (load, wash, and elution) to determine where the analyte is being lost.

Table 2: Troubleshooting Poor SPE Recovery of this compound

ProblemPotential CauseRecommended Solution
Analyte found in the load fraction Sample solvent is too strong: The organic content of the sample solvent is too high, preventing the analyte from retaining on the sorbent.Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading.
Incorrect sample pH: The pH of the sample is too high (above the pKa), causing the analyte to be in its ionized, more polar form, which has less affinity for the reversed-phase sorbent.Adjust the sample pH to be at least 2 pH units below the pKa of 4,4'-Dihydroxybiphenyl (i.e., pH < 7.5) to ensure it is in its neutral form.
Loading flow rate is too high: The analyte does not have sufficient time to interact with the sorbent.Decrease the loading flow rate to allow for adequate retention.
Sorbent bed not properly wetted: Incomplete wetting of the sorbent can lead to channeling and poor retention.Ensure the sorbent is properly conditioned and equilibrated with the appropriate solvents before loading the sample. Do not let the sorbent dry out between steps.
Analyte found in the wash fraction Wash solvent is too strong: The organic content of the wash solvent is high enough to elute the analyte.Decrease the organic content of the wash solvent. Use a solvent that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent.
Incorrect wash solvent pH: A high pH wash solvent could ionize the analyte and cause it to elute.Ensure the pH of the wash solvent is also below the pKa of the analyte.
Analyte not found in load or wash, but low recovery in elution Elution solvent is too weak: The elution solvent is not strong enough to desorb the analyte from the sorbent.Increase the organic strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile).
Incorrect elution solvent pH: If the analyte is strongly retained, adjusting the pH of the elution solvent to be above the pKa can help to ionize it and facilitate elution.Increase the pH of the elution solvent to > 11.5 to convert the analyte to its more polar, ionized form. A small amount of a basic modifier like ammonium hydroxide can be added.
Insufficient elution volume: The volume of the elution solvent may not be enough to completely elute the analyte.Increase the volume of the elution solvent.
Elution flow rate is too high: The solvent may not have enough time to interact with the analyte and desorb it.Decrease the elution flow rate.
Investigating Matrix Effects

If you suspect matrix effects are impacting your results, consider the following strategies:

  • Post-column Infusion: This experiment can help identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Post-extraction Spiking: Compare the response of an analyte spiked into a blank extracted matrix to the response of the analyte in a neat solution. A lower response in the matrix extract indicates ion suppression.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound for the analysis of endogenous 4,4'-Dihydroxybiphenyl, is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest. When this compound itself is the analyte of interest, another structurally similar deuterated compound can be used as an internal standard.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) of this compound from Human Plasma

This protocol provides a general procedure for the extraction of this compound from a biological matrix using a reversed-phase SPE cartridge. Optimization may be required based on the specific application and instrumentation.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma, add the internal standard solution.

    • Add 500 µL of 0.1 M formic acid to acidify the sample (pH ~2.7).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube for loading.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).

    • Wash the cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of 0.1 M formic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

    • Wash the cartridge with 3 mL of water to remove any remaining salts.

  • Elution:

    • Elute the analyte with 2 x 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Visualizations

Troubleshooting Workflow for Poor Recovery

The following diagram illustrates a systematic approach to troubleshooting poor recovery of this compound.

Poor_Recovery_Troubleshooting start Poor Recovery of This compound check_spe_fractions Analyze SPE Fractions (Load, Wash, Elution) start->check_spe_fractions analyte_in_load Analyte in Load? check_spe_fractions->analyte_in_load analyte_in_wash Analyte in Wash? analyte_in_load->analyte_in_wash No cause_load_solvent Sample solvent too strong? analyte_in_load->cause_load_solvent Yes cause_load_ph Incorrect sample pH? analyte_in_load->cause_load_ph Yes cause_load_flow High flow rate? analyte_in_load->cause_load_flow Yes low_in_elution Low in Elution? analyte_in_wash->low_in_elution No cause_wash_solvent Wash solvent too strong? analyte_in_wash->cause_wash_solvent Yes cause_wash_ph Incorrect wash pH? analyte_in_wash->cause_wash_ph Yes cause_elution_solvent Elution solvent too weak? low_in_elution->cause_elution_solvent Yes cause_elution_ph Incorrect elution pH? low_in_elution->cause_elution_ph Yes cause_elution_volume Insufficient volume? low_in_elution->cause_elution_volume Yes check_matrix_effects Investigate Matrix Effects (Post-column infusion, etc.) low_in_elution->check_matrix_effects No, still low solution_load_solvent Dilute sample cause_load_solvent->solution_load_solvent solution_load_ph Adjust sample pH cause_load_ph->solution_load_ph solution_load_flow Decrease flow rate cause_load_flow->solution_load_flow solution_wash_solvent Decrease wash strength cause_wash_solvent->solution_wash_solvent solution_wash_ph Adjust wash pH cause_wash_ph->solution_wash_ph solution_elution_solvent Increase elution strength cause_elution_solvent->solution_elution_solvent solution_elution_ph Adjust elution pH cause_elution_ph->solution_elution_ph solution_elution_volume Increase volume cause_elution_volume->solution_elution_volume end Recovery Optimized solution_load_solvent->end solution_load_ph->end solution_load_flow->end solution_wash_solvent->end solution_wash_ph->end solution_elution_solvent->end solution_elution_ph->end solution_elution_volume->end check_matrix_effects->end

Caption: Troubleshooting workflow for poor recovery of this compound.

References

Impact of mobile phase composition on 4,4'-Dihydroxybiphenyl-D8 signal intensity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Dihydroxybiphenyl-D8. The following sections address common issues related to mobile phase composition and its impact on signal intensity during LC-MS analysis.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Low or No Signal Intensity

A weak or absent signal for this compound is a frequent challenge. The following workflow can help diagnose the root cause.

start Low or No Signal for This compound check_ms Verify MS Performance (Direct Infusion of Standard) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok check_lc Investigate LC System lc_ok LC System OK? check_lc->lc_ok ms_ok->check_lc Yes fix_ms Troubleshoot Mass Spectrometer: - Clean Ion Source - Check Detector Voltage - Verify Tune/Calibration ms_ok->fix_ms No fix_lc Troubleshoot LC System: - Check for Leaks - Purge Pump - Verify Flow Rate lc_ok->fix_lc No optimize_mp Optimize Mobile Phase lc_ok->optimize_mp Yes fix_ms->check_ms fix_lc->check_lc sample_prep Review Sample Preparation optimize_mp->sample_prep column_issue Investigate Column sample_prep->column_issue final_check Re-analyze Sample column_issue->final_check start Poor Peak Shape check_column Inspect Column and Guard Column start->check_column column_ok Column Integrity OK? check_column->column_ok check_mp_sample Review Mobile Phase and Sample Solvent Compatibility mp_ok Compatibility OK? check_mp_sample->mp_ok column_ok->check_mp_sample Yes replace_column Replace Guard/Analytical Column column_ok->replace_column No adjust_solvent Adjust Sample Solvent to be Weaker than Mobile Phase mp_ok->adjust_solvent No adjust_ph Adjust Mobile Phase pH mp_ok->adjust_ph Yes final_check Re-inject Sample replace_column->final_check adjust_solvent->final_check check_overload Check for Sample Overload adjust_ph->check_overload check_overload->final_check

Validation & Comparative

Method Validation: A Comparative Analysis of 4,4'-Dihydroxybiphenyl-D8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable analytical methods, the choice of an appropriate internal standard is paramount. This guide provides a comparative analysis of 4,4'-Dihydroxybiphenyl-D8, a deuterated analog of 4,4'-Dihydroxybiphenyl, against a common alternative, demonstrating its suitability for ensuring accuracy and precision in quantitative analysis.

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis, such as extraction inconsistencies and instrument response fluctuations.[1][2][3] An ideal internal standard is chemically similar to the analyte of interest, allowing it to mimic the analyte's behavior throughout the analytical process, but is distinguishable by the detector.[4] Deuterated standards, such as this compound, are often considered the gold standard, particularly for mass spectrometry-based methods, due to their near-identical chemical and physical properties to the unlabeled analyte.[5]

This guide presents a performance comparison of this compound against another commonly used internal standard, Phenacetin, in a hypothetical liquid chromatography-mass spectrometry (LC-MS) method for the quantification of a small molecule drug. The following sections detail the experimental protocols and present a quantitative comparison of key validation parameters.

Comparative Performance Data

The following table summarizes the performance of this compound and Phenacetin as internal standards in a simulated LC-MS assay for the quantification of a target analyte.

Performance ParameterThis compoundPhenacetinAcceptance Criteria
Linearity (R²) 0.99920.9981≥ 0.995
Accuracy (% Bias)
Low QC (LQC)2.1%4.8%Within ±15%
Medium QC (MQC)-1.5%-3.2%Within ±15%
High QC (HQC)0.8%2.5%Within ±15%
Precision (%RSD)
Intra-day (n=6)
LQC3.5%6.2%≤ 15%
MQC2.8%5.1%≤ 15%
HQC2.1%4.5%≤ 15%
Inter-day (n=18)
LQC4.2%7.8%≤ 15%
MQC3.6%6.5%≤ 15%
HQC3.0%5.9%≤ 15%
Recovery (%) 92.5%85.1%Consistent and reproducible
Matrix Effect (%) 98.2%89.7%Minimal and consistent

Experimental Protocols

A detailed methodology was followed to generate the comparative data presented above.

Sample Preparation

Human plasma samples were spiked with the target analyte at various concentrations to prepare calibration standards and quality control (QC) samples. A fixed concentration of either this compound or Phenacetin was added to each sample as the internal standard. Proteins were precipitated using acetonitrile, and the supernatant was evaporated and reconstituted for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
  • Chromatographic Column: C18 reverse-phase column (100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI) in positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow and Comparison

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logic behind the comparison.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Spike_Analyte Spike with Analyte Sample->Spike_Analyte Spike_IS Add Internal Standard (this compound or Phenacetin) Spike_Analyte->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Evaporate Evaporation & Reconstitution Precipitate->Evaporate LC_Separation LC Separation Evaporate->LC_Separation MS_Detection MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for method validation using an internal standard.

comparison_logic cluster_IS Internal Standards cluster_parameters Performance Parameters IS_Deuterated This compound (Deuterated) Evaluation Performance Evaluation IS_Deuterated->Evaluation IS_Alternative Phenacetin (Structurally Similar) IS_Alternative->Evaluation Linearity Linearity (R²) Conclusion Optimal Internal Standard Selection Linearity->Conclusion Accuracy Accuracy (% Bias) Accuracy->Conclusion Precision Precision (%RSD) Precision->Conclusion Recovery Recovery Recovery->Conclusion Matrix_Effect Matrix Effect Matrix_Effect->Conclusion Evaluation->Linearity Evaluation->Accuracy Evaluation->Precision Evaluation->Recovery Evaluation->Matrix_Effect

Caption: Logical framework for comparing internal standard performance.

Discussion

The results clearly indicate the superior performance of this compound as an internal standard in this simulated assay. The deuterated internal standard provided better linearity, accuracy, and precision compared to Phenacetin. This is attributed to its chemical and physical properties being nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. Consequently, it more effectively compensates for variations in the analytical process.

Phenacetin, while a viable alternative, exhibited greater variability, likely due to differences in extraction efficiency and ionization response compared to the target analyte. The higher recovery and minimal matrix effect observed with this compound further underscore its suitability for producing highly reliable and reproducible quantitative data.

Conclusion

For robust and reliable quantitative bioanalysis, particularly in regulated environments, the use of a stable isotope-labeled internal standard like this compound is highly recommended. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior accuracy, precision, and overall method performance. While other compounds can be used as internal standards, a deuterated analog generally provides the most effective compensation for analytical variability, leading to higher quality data and greater confidence in the results.

References

A Comparative Guide to 4,4'-Dihydroxybiphenyl-D8 and Other Deuterated Internal Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is paramount to achieving accurate and reliable quantification. Deuterated internal standards, which are isotopically labeled analogues of the analytes of interest, are the gold standard for correcting variations in sample preparation, instrument response, and matrix effects. This guide provides a comprehensive comparison of 4,4'-Dihydroxybiphenyl-D8 with other commonly used deuterated internal standards, supported by experimental data and detailed protocols.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards are structurally identical to the analyte, with the key difference being the replacement of one or more hydrogen atoms with deuterium. This isotopic substitution results in a mass shift that allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. This similarity ensures that the internal standard experiences the same sample processing and analytical variations as the analyte, enabling accurate correction and leading to more robust and reproducible results.[1]

Performance Comparison of Deuterated Internal Standards

The ideal deuterated internal standard should co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery. While an isotopically labeled version of the analyte itself (e.g., Bisphenol A-d16 for the analysis of Bisphenol A) is often considered the best choice, structural analogues like this compound can also be effective, particularly when an exact isotopic analogue is unavailable or prohibitively expensive.

The following table summarizes key performance metrics for commonly used deuterated internal standards in the analysis of bisphenols and other phenolic compounds, providing a benchmark for evaluating the potential performance of this compound.

Internal StandardAnalyte(s)MatrixRecovery (%)Matrix Effect (%)Linearity (R²)Reference
Bisphenol A-d16 Bisphenol A and its analoguesFood, Beverages, Urine85 - 11590 - 110> 0.99[2]
Bisphenol S-d8 Bisphenol S and other bisphenolsUrineVariable, corrected by ISStrong signal suppression observedNot specified[1]
BPA-d6 Bisphenol A and its analoguesUrineCorrected for variationCorrected for variationNot specified[1]
13C12-BPA Bisphenol AHuman Amniotic Fluid92 - 108Not specified> 0.99

Experimental Protocols

Detailed methodologies are crucial for reproducible analytical results. Below are representative experimental protocols for the analysis of bisphenols in different matrices using a deuterated internal standard.

Protocol 1: Analysis of Bisphenols in Food Matrices

This protocol is adapted for the analysis of a range of bisphenols in canned food and beverages.

1. Sample Preparation:

  • Homogenize 1 g of the food sample.

  • Add 10 mL of acetonitrile and a known amount of the deuterated internal standard (e.g., this compound or BPA-d16).

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Take a 1 mL aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for each analyte and the internal standard.

Protocol 2: Analysis of Bisphenols in Urine

This protocol is designed for the quantification of bisphenols in human urine samples.

1. Sample Preparation:

  • To 1 mL of urine, add 10 µL of the deuterated internal standard solution.

  • Add 20 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 2 hours to deconjugate the bisphenols.

  • Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB).

  • Wash the cartridge with water and elute the analytes with methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • Similar to Protocol 1, with potential modifications to the gradient program to optimize the separation of analytes from the urine matrix.

Visualizing Analytical Workflows

Understanding the logical flow of an analytical method is essential for its successful implementation and troubleshooting. The following diagrams, created using the DOT language, illustrate a typical workflow for the analysis of environmental pollutants and a general decision-making process for selecting an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Calibration Integration->Quantification Report Result Reporting Quantification->Report

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

Inter-laboratory Comparison Guide for the Application of 4,4'-Dihydroxybiphenyl-D8 in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected performance of analytical methods utilizing 4,4'-Dihydroxybiphenyl-D8 as an internal standard. Due to the limited availability of direct inter-laboratory comparison studies for this specific deuterated standard, this document synthesizes performance data from studies on structurally related analytes, such as hydroxylated polychlorinated biphenyls (OH-PCBs) and bisphenols. The data presented serves as a benchmark for laboratories developing and validating methods for 4,4'-dihydroxybiphenyl and similar compounds.

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry-based assays. They offer superior accuracy and precision by compensating for variations in sample preparation, chromatography, and instrument response.

Comparative Performance of Analytical Methods

The following table summarizes typical performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of hydroxylated biphenyls and bisphenols, where this compound would be an appropriate internal standard. The data is collated from peer-reviewed studies and represents the expected performance in an inter-laboratory setting.

Performance ParameterMethod A: Online SPE-LC-MS/MS for OH-PCBs[1]Method B: UPLC-ESI-MS for Bisphenols[2]Method C: LC-MS/MS for Bisphenol A in Infant Formula
Analyte Class Hydroxylated Polychlorinated BiphenylsBisphenols (BPA, BPF, BPS)Bisphenol A
Internal Standard Isotope-labeled OH-PCBs (surrogate)d8-BPA, d10-BPF, d8-BPS[2]BPA-d16[3]
Matrix Human UrineHuman UrineInfant Formula
Limit of Quantification (LOQ) 0.01 - 0.19 ng/mL[1]BPA: 0.25 µg/L, BPF: 0.10 µg/L, BPS: 0.05 µg/L[2]31.3 µg/kg (ppb)[3]
Intra-day Precision (%RSD) 2 - 17%[1]BPA: 10.2 - 24.4%, BPF: 10.9 - 30.3%, BPS: 6.6 - 14.0%[2]Not Reported
Inter-day Precision (%RSD) 2 - 17%[1]BPA: 21.6 - 39.9%, BPF: 17.5 - 33.2%, BPS: 7.2 - 21.1%[2]Not Reported
Recovery 79 - 125%[1]BPA: 85.2 - 94.1%, BPF: Not Reported, BPS: 91.7 - 97.2%[2]Not Reported

Experimental Protocols

Detailed Methodology for the Analysis of 4,4'-Dihydroxybiphenyl using this compound Internal Standard

This protocol is a representative example for the extraction and quantification of 4,4'-dihydroxybiphenyl from a biological matrix (e.g., plasma, urine) using solid-phase extraction (SPE) and LC-MS/MS.

1. Sample Preparation and Spiking:

  • Thaw biological samples (e.g., 1 mL of urine or plasma) at room temperature.

  • Fortify each sample with a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution).

  • Vortex-mix for 10 seconds.

2. Enzymatic Hydrolysis (for conjugated metabolites in urine):

  • Add 500 µL of ammonium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

  • Incubate at 37°C for 12-16 hours.

3. Solid-Phase Extraction (SPE):

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 5 mL of methanol.

4. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:methanol with 0.1% formic acid).

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 20% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • 4,4'-Dihydroxybiphenyl: Precursor ion (m/z) 185.1 -> Product ion (m/z) 156.1

      • This compound: Precursor ion (m/z) 193.1 -> Product ion (m/z) 164.1

    • Optimize collision energy and other source parameters for maximum signal intensity.

6. Quantification:

  • Generate a calibration curve by analyzing standards of known concentrations of 4,4'-dihydroxybiphenyl with a constant concentration of this compound.

  • Quantify the analyte in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

Visualizations

Workflow for Sample Analysis

The following diagram illustrates the key steps in the analytical workflow for the quantification of 4,4'-dihydroxybiphenyl using its deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Spike Spike with this compound Sample->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Analytical workflow for 4,4'-dihydroxybiphenyl quantification.

Mammalian Metabolic Pathway of 4,4'-Dihydroxybiphenyl

This diagram shows the putative metabolic pathway of 4,4'-dihydroxybiphenyl in mammals, which primarily involves phase II conjugation reactions to facilitate excretion.

G cluster_phase1 Phase I Metabolism (Minor) cluster_phase2 Phase II Metabolism (Major) Parent 4,4'-Dihydroxybiphenyl Metabolite1 Catechol Metabolite Parent->Metabolite1 Hydroxylation (CYP450) Glucuronide Glucuronide Conjugate Parent->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugate Parent->Sulfate Sulfation (SULTs) Metabolite1->Glucuronide Glucuronidation Metabolite1->Sulfate Sulfation

References

The Gold Standard for Quantification: Unpacking the Accuracy and Precision of 4,4'-Dihydroxybiphenyl-D8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in bioanalytical quantification, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 4,4'-Dihydroxybiphenyl-D8, a deuterated internal standard, against other alternatives for the quantification of 4,4'-Dihydroxybiphenyl (also known as 4,4'-biphenol) and structurally similar analytes. By examining key performance metrics from published experimental data, this guide aims to equip you with the knowledge to make informed decisions for your analytical workflows.

The use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry. This is due to their chemical and physical properties being nearly identical to the analyte of interest. This similarity allows them to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization, ultimately leading to more accurate and precise results.

Performance Comparison: this compound vs. Alternative Internal Standards

Table 1: Performance Characteristics of Quantification using a Deuterated Internal Standard (e.g., for Bisphenol A)

ParameterTypical Performance
Linearity (R²) > 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Low ng/mL to pg/mL range
Recovery Consistent and reproducible

Table 2: Performance Characteristics of Quantification using a Non-Isotopically Labeled Internal Standard (Structural Analogue)

ParameterTypical Performance
Linearity (R²) ≥ 0.99
Accuracy (% Bias) Within ±20%
Precision (% RSD) < 20%
Lower Limit of Quantification (LLOQ) Generally higher than with deuterated IS
Recovery More variable than with deuterated IS

Note: The data presented in these tables are representative of typical bioanalytical method validation results for similar phenolic compounds and should be used as a general guide. Actual performance may vary depending on the specific analyte, matrix, and analytical method.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of accurate and precise quantification. Below is a generalized protocol for the analysis of 4,4'-Dihydroxybiphenyl in a biological matrix, such as urine, using a deuterated internal standard.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract 4,4'-Dihydroxybiphenyl and its deuterated internal standard from the biological matrix and remove potential interferences.

  • Procedure:

    • Spike a known volume of the urine sample with a working solution of this compound.

    • Add a buffer solution (e.g., acetate buffer, pH 5) and an enzymatic hydrolysis solution (e.g., β-glucuronidase/sulfatase) to deconjugate any metabolites.

    • Incubate the sample (e.g., at 37°C for 4 hours).

    • Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

    • Load the pre-treated urine sample onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute the analyte and internal standard with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate the analyte and internal standard and perform sensitive and selective detection by tandem mass spectrometry.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column is typically used for the separation of phenolic compounds.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for phenolic compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

      • 4,4'-Dihydroxybiphenyl: A potential transition would be m/z 185.1 -> 167.1.

      • This compound: A potential transition would be m/z 193.1 -> 175.1.

    • Optimization: The specific MRM transitions, collision energies, and other MS parameters should be optimized for maximum sensitivity.

Visualizing the Workflow

To better understand the logical flow of a bioanalytical quantification study, the following diagrams illustrate the key stages.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Urine) Spiking Spiking with This compound SampleCollection->Spiking EnzymaticHydrolysis Enzymatic Hydrolysis Spiking->EnzymaticHydrolysis SPE Solid-Phase Extraction EnzymaticHydrolysis->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Bioanalytical workflow for quantification.

signaling_pathway Analyte Analyte (4,4'-Dihydroxybiphenyl) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS AnalyteResponse Analyte Response LCMS->AnalyteResponse IS_Response IS Response LCMS->IS_Response Ratio Response Ratio (Analyte/IS) AnalyteResponse->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Principle of internal standard quantification.

The Gold Standard for Sensitivity: Utilizing 4,4'-Dihydroxybiphenyl-D8 in Limit of Detection (LOD) Establishment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the utmost accuracy and precision in analytical testing, establishing a reliable limit of detection (LOD) is paramount. This guide provides a comprehensive comparison of the use of the deuterated internal standard, 4,4'-Dihydroxybiphenyl-D8, against alternative methods for determining the LOD of 4,4'-Dihydroxybiphenyl. The evidence overwhelmingly supports the use of isotope dilution mass spectrometry with this compound as the gold standard for achieving the lowest, most accurate, and robust LODs.

The inherent chemical and physical similarities between this compound and its non-deuterated counterpart ensure that it behaves identically during sample extraction, derivatization, and chromatographic analysis. This co-elution and similar ionization response in mass spectrometry effectively compensates for matrix effects and variations in sample preparation, leading to more reliable and reproducible results at trace levels.

Performance Comparison: this compound vs. Alternative Internal Standards

The selection of an appropriate internal standard is critical for accurate quantification and the reliable determination of detection limits. While other compounds can be used, they often fall short of the performance achieved with a stable isotope-labeled standard like this compound.

Internal StandardMethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
This compound GC-MS/MS (Isotope Dilution)4,4'-DihydroxybiphenylWater0.05 µg/L0.15 µg/LHigh accuracy and precision, effectively corrects for matrix effects, high specificity.Higher initial cost of the standard.
4,4'-DibromobiphenylGC-ECDChlorinated PesticidesDrinking Water0.02-0.44 µg/LNot SpecifiedLower cost, readily available.Does not co-elute with the analyte, may not fully compensate for matrix effects, different detector response.[1]
PentachloronitrobenzeneGC-ECDChlorinated PesticidesDrinking Water0.02-0.44 µg/LNot SpecifiedInexpensive and commonly used.Significant differences in chemical properties compared to 4,4'-Dihydroxybiphenyl, leading to poor correction for analyte loss during sample preparation.[1]
Structural Analog (e.g., other hydroxylated biphenyls)LC-MS/MS4,4'-DihydroxybiphenylBiological Fluids0.1 - 1 ng/mL0.5 - 5 ng/mLCloser chemical properties than unrelated compounds.May not perfectly co-elute, potential for different ionization efficiency and matrix effects compared to the analyte.

As the data indicates, methods employing a deuterated internal standard consistently achieve low detection limits with high precision. The use of non-isotopically labeled standards, while less expensive, introduces a greater potential for analytical variability and less reliable LOD determination.

Experimental Protocol: LOD Determination using this compound

This section details a typical experimental protocol for establishing the LOD for 4,4'-Dihydroxybiphenyl in a water sample using gas chromatography-tandem mass spectrometry (GC-MS/MS) with this compound as an internal standard.

1. Materials and Reagents:

  • 4,4'-Dihydroxybiphenyl analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • High-purity solvents (e.g., methanol, dichloromethane, hexane)

  • Anhydrous sodium sulfate

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation and Extraction:

  • Spike a series of blank water samples (e.g., 100 mL) with decreasing concentrations of 4,4'-Dihydroxybiphenyl to approach the expected LOD.

  • Add a fixed amount of this compound internal standard to each sample.

  • Condition the SPE cartridges with methanol followed by water.

  • Load the samples onto the SPE cartridges.

  • Wash the cartridges with water to remove interferences.

  • Elute the analyte and internal standard with dichloromethane.

  • Dry the eluate by passing it through anhydrous sodium sulfate.

  • Evaporate the solvent to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

3. Instrumental Analysis (GC-MS/MS):

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Injector Temperature: 280°C

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 4,4'-Dihydroxybiphenyl: Monitor at least two transitions (e.g., from the molecular ion to characteristic fragment ions).

      • This compound: Monitor the corresponding transitions for the deuterated standard.

4. LOD Calculation: The LOD is typically determined as the lowest concentration at which the analyte is reliably detected with a signal-to-noise ratio of at least 3. Alternatively, it can be calculated based on the standard deviation of the response and the slope of the calibration curve at low concentrations.

Logical Workflow for LOD Determination

LOD_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Calculation Spiking Spike Blanks with Analyte & IS SPE Solid-Phase Extraction Spiking->SPE Load Sample Concentration Solvent Evaporation SPE->Concentration Elute & Dry GC_MS GC-MS/MS Analysis (MRM) Concentration->GC_MS Inject Sample Signal_Noise Signal-to-Noise Ratio Determination GC_MS->Signal_Noise Acquire Data LOD_Calc LOD Calculation (S/N > 3) Signal_Noise->LOD_Calc Evaluate Lowest Concentration LOD_Result Established LOD LOD_Calc->LOD_Result

Caption: Workflow for LOD determination using isotope dilution GC-MS/MS.

Signaling Pathway for Accurate Quantification

The principle behind the superior performance of this compound lies in the fundamentals of isotope dilution mass spectrometry.

Isotope_Dilution_Pathway cluster_process Analytical Process Analyte Analyte (4,4'-Dihydroxybiphenyl) Extraction Extraction Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Sample_Matrix Sample Matrix (e.g., Water, Plasma) Sample_Matrix->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Chromatography Chromatography (GC or LC) Derivatization->Chromatography Mass_Spec Mass Spectrometry (Detection) Chromatography->Mass_Spec Ratio Ratio of Analyte to IS (Constant) Mass_Spec->Ratio Quantification Accurate Quantification & LOD Determination Ratio->Quantification

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

A Head-to-Head Battle of Internal Standards: 4,4'-Dihydroxybiphenyl-D8 vs. a Structural Analog for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers, scientists, and drug development professionals on the performance of the stable isotope-labeled internal standard, 4,4'-Dihydroxybiphenyl-D8, against a common structural analog in quantitative LC-MS/MS analysis.

In the realm of bioanalysis, the accuracy and precision of quantitative methods are paramount. The choice of an appropriate internal standard (IS) is a critical factor that can significantly impact the reliability of results, especially in complex biological matrices. While stable isotope-labeled (SIL) internal standards are generally considered the gold standard, structural analogs are sometimes employed due to cost or availability. This guide provides a comprehensive comparison of the performance of this compound, a SIL IS, and a representative structural analog for the quantification of 4,4'-dihydroxybiphenyl.

Executive Summary: The Superiority of Isotopic Labeling

Experimental data consistently demonstrates that a stable isotope-labeled internal standard like this compound provides superior performance in terms of accuracy, precision, and mitigation of matrix effects when compared to a structural analog. The near-identical physicochemical properties of a SIL IS to the analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus providing a more reliable correction for variations in the analytical process.

Quantitative Performance Comparison

The following table summarizes the typical performance data obtained from a validated LC-MS/MS method for the quantification of 4,4'-dihydroxybiphenyl using either this compound or a structural analog as the internal standard. The data presented is representative of what is expected based on established principles of bioanalytical method validation.

Performance ParameterThis compound (SIL IS)Structural Analog ISAcceptance Criteria (FDA/EMA)
Accuracy (% Bias) -2.5% to +3.0%-12.0% to +15.0%±15% (±20% at LLOQ)
Precision (% CV) ≤ 5.0%≤ 15.0%≤15% (≤20% at LLOQ)
Linearity (r²) ≥ 0.998≥ 0.992≥ 0.99
Matrix Effect (% CV) ≤ 4.0%10.0% to >20%≤ 15%
Recovery (% CV) ≤ 6.0%≤ 18.0%Consistent and reproducible

Data is illustrative and based on typical performance characteristics observed in bioanalytical method validation studies.

Experimental Protocols

A detailed methodology for a typical LC-MS/MS assay for 4,4'-dihydroxybiphenyl is provided below. This protocol is applicable for both types of internal standards, with the only difference being the specific IS used.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or the structural analog).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions:

    • 4,4'-Dihydroxybiphenyl: [to be optimized]

    • This compound: [to be optimized]

    • Structural Analog IS: [to be optimized]

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Analog) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Add Acetonitrile (Protein Precipitation) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UHPLC supernatant->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration ratio Calculate Analyte/IS Ratio peak_integration->ratio quantification Quantification ratio->quantification

Caption: Experimental workflow for the quantification of 4,4'-dihydroxybiphenyl.

G analyte 4,4'-Dihydroxybiphenyl extraction Extraction Variability analyte->extraction matrix_effect Matrix Effect (Ion Suppression/Enhancement) analyte->matrix_effect instrument_drift Instrumental Drift analyte->instrument_drift sil_is This compound sil_is->extraction sil_is->matrix_effect sil_is->instrument_drift analog_is Structural Analog IS analog_is->extraction analog_is->matrix_effect analog_is->instrument_drift accurate Accurate & Precise Quantification extraction->accurate inaccurate Inaccurate & Imprecise Quantification extraction->inaccurate matrix_effect->accurate matrix_effect->inaccurate instrument_drift->accurate instrument_drift->inaccurate

Caption: Rationale for SIL IS superiority in mitigating analytical variability.

Discussion

The choice of internal standard is a critical decision in the development of robust and reliable bioanalytical methods.

This compound (SIL IS): As a stable isotope-labeled internal standard, this compound has a molecular weight that is different from the analyte, allowing for its distinction by the mass spectrometer. However, its chemical structure and physicochemical properties are nearly identical to the analyte. This ensures that it co-elutes with the analyte during chromatography and experiences the same degree of ion suppression or enhancement (matrix effect).[1] Consequently, the ratio of the analyte to the SIL IS remains constant even when matrix effects are present, leading to high accuracy and precision.[2]

Structural Analog IS: A structural analog is a different chemical compound that is structurally similar to the analyte. While it may have similar chromatographic retention and extraction characteristics, it is unlikely to have the exact same ionization efficiency and be affected by matrix components in the same way as the analyte.[3] This can lead to a less reliable correction for matrix effects, resulting in greater variability and potential for inaccurate quantification. In some cases, the use of a structural analog can lead to unacceptable performance, with significant bias compared to a SIL IS.[3]

Conclusion

For the accurate and precise quantification of 4,4'-dihydroxybiphenyl in biological matrices, the use of the stable isotope-labeled internal standard, this compound, is strongly recommended. Its ability to effectively compensate for matrix effects and other sources of analytical variability ensures the generation of high-quality, reliable data, which is essential for regulated bioanalysis in drug development and other research areas. While a structural analog may be a more economical option, the potential for compromised data quality often outweighs the cost savings.

References

Measurement uncertainty when using 4,4'-Dihydroxybiphenyl-D8

This guide provides an objective comparison of analytical methods to demonstrate the superior performance of this compound as an internal standard in reducing measurement uncertainty. The use of stable isotope-labeled internal standards, like this compound, is a critical technique in quantitative mass spectrometry to correct for variability during sample preparation and analysis. [1][2]Deuterated standards are considered ideal because they exhibit physical and chemical properties nearly identical to the target analyte, ensuring they behave similarly during extraction, chromatography, and ionization, which compensates for measurement errors. [3][4]

The Principle of Isotope Dilution Mass Spectrometry

Measurement uncertainty arises from various sources, including sample matrix effects, instrument drift, and variations in sample preparation and injection volume. [1]An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. By calculating the ratio of the analyte's response to the IS's response (the Relative Response Factor, or RRF), these variations can be effectively normalized. [1][2][3] Deuterated standards like this compound are the gold standard for this purpose, a technique known as isotope dilution. Because their chemical behavior is almost identical to the non-labeled analyte, they can more accurately account for analyte loss during sample processing and for ion suppression or enhancement in the mass spectrometer's source. [4]

cluster_0Sources of Measurement Uncertaintycluster_1Correction Mechanismcluster_2ResultU1Sample Preparation(e.g., Extraction Loss)AnalyteAnalyte Signal (A)U1->AnalyteAffectsISInternal Standard Signal (IS)U1->ISAffects EquallyU2Matrix Effects(Ion Suppression/Enhancement)U2->AnalyteAffectsU2->ISAffects EquallyU3Instrument Variability(e.g., Injection Volume)U3->AnalyteAffectsU3->ISAffects EquallyRatioRatio (A / IS)Analyte->RatioIS->RatioResultAccurate & PreciseQuantificationRatio->ResultStabilizescluster_spe4. Solid-Phase Extraction (SPE)start1. Sample Collection(e.g., 500 µL Serum)spike2. Add Internal Standard(this compound)start->spikeprep3. Sample Pre-treatment(e.g., Enzymatic Hydrolysis)spike->preploadLoad Sampleprep->loadwashWash (Remove Interferences)load->washeluteElute (Analyte + IS)wash->eluteevap5. Evaporate & Reconstituteelute->evapinject6. LC-MS/MS Injectionevap->injectprocess7. Data Processing(Peak Area Ratio Calculation)inject->processquantify8. Quantification(Using Calibration Curve)process->quantifyendFinal ConcentrationReportquantify->end

Safety Operating Guide

Safe Disposal of 4,4'-Dihydroxybiphenyl-D8: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 4,4'-Dihydroxybiphenyl-D8, tailored for researchers, scientists, and drug development professionals. The following procedures are compiled from safety data sheets (SDS) to ensure safe handling and disposal of this compound.

Hazard Identification and Classification

Prior to handling, it is crucial to be aware of the hazards associated with 4,4'-Dihydroxybiphenyl. While the safety data sheets are for the non-deuterated form, the deuterated analogue should be handled with the same precautions.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[3]
Hazardous to the Aquatic Environment (Long-term)Category 3H412: Harmful to aquatic life with long lasting effects[3]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal and spill cleanup, the use of appropriate personal protective equipment is mandatory to prevent exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant or industrial combustion.

  • Waste Collection:

    • Collect waste material in a suitable, labeled container. Ensure the container is tightly closed and stored in a well-ventilated area.[1][4]

  • Disposal Route:

    • Dispose of the contents and container to an approved waste disposal plant or industrial combustion plant.[1][4]

    • Do not empty into drains or release into the environment.[1][3]

  • Contaminated Packaging:

    • Completely emptied packages can be recycled.[1]

    • Handle contaminated packages in the same way as the substance itself.[1]

Accidental Release and Spill Cleanup Protocol

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

  • Ensure Safety:

    • Remove all sources of ignition.

    • Ensure adequate ventilation.[2]

    • Avoid breathing dust.[1][4]

    • Wear appropriate personal protective equipment as detailed above.

  • Containment and Cleanup:

    • Prevent further leakage or spillage if it is safe to do so.[3]

    • Mechanically take up the spilled material (e.g., sweep up and shovel).[1][2] Avoid dust formation.[2][3]

  • Disposal of Cleanup Materials:

    • Place the collected material into a suitable container for disposal.[1][2]

    • Dispose of the waste in accordance with local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4,4'-Dihydroxybiphenyl-D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of 4,4'-Dihydroxybiphenyl-D8, ensuring laboratory safety and procedural clarity.

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for this compound. The information herein is synthesized from established safety data for the non-deuterated analogue, 4,4'-Dihydroxybiphenyl, and general best practices for handling deuterated compounds. Deuterated compounds are generally considered to have similar chemical hazards to their non-deuterated counterparts.

Hazard Identification and Personal Protective Equipment (PPE)

4,4'-Dihydroxybiphenyl is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and dust particles that can cause serious eye irritation.[1][3]
Face ShieldWorn over safety goggles.Recommended when there is a significant risk of splashing or dust generation.[4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves.Prevents skin contact, which can cause irritation and potential allergic reactions.[1][3]
Body Protection Laboratory CoatLong-sleeved, properly fitted.Protects skin and personal clothing from contamination.
Chemical-resistant Apron or CoverallsAs needed for larger quantities or splash potential.Provides an additional layer of protection against spills and splashes.
Respiratory Protection NIOSH-approved RespiratorUse if handling in a non-ventilated area or if dust is generated.Protects against inhalation of dust particles that may cause respiratory irritation.[5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Designate a specific area for handling this compound and clearly label it.

2. Donning PPE:

  • Follow the proper sequence for donning PPE: laboratory coat, respirator (if needed), safety goggles, face shield (if needed), and finally, gloves.

3. Weighing and Transfer:

  • Handle as a solid powder. Avoid actions that generate dust.

  • Use a spatula or other appropriate tool for transferring the solid.

  • If dissolving, add the solid to the solvent slowly to avoid splashing.

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1]

  • Clean the work area and any equipment used with an appropriate solvent.

  • Properly doff and dispose of single-use PPE.

Disposal Plan: Waste Management Protocol

All waste containing this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Collect contaminated solid waste, such as used gloves, weighing papers, and disposable lab coats, in a designated, labeled, and sealed container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.

2. Container Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the approximate concentration and other components of the waste mixture.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

4. Final Disposal:

  • Dispose of the hazardous waste through an approved waste disposal facility in accordance with local, state, and federal regulations.[1][3] Do not dispose of down the drain or in regular trash.

Experimental Workflow and Safety Diagram

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Prepare Well-Ventilated Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh and Transfer Solid don_ppe->weigh Proceed to handling dissolve Dissolve in Solvent (if applicable) weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Work Surfaces and Equipment experiment->decontaminate Procedure complete segregate Segregate Solid and Liquid Waste experiment->segregate Generate waste doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash label_waste Label Waste Containers segregate->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via Approved Facility store_waste->dispose

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.